An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3,5-dipropylbenzoic Acid
Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 4-Hydroxy-3,5-dipropylbenzoic acid, a substituted phenolic acid with potential applications in pharmaceutical and materials sci...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4-Hydroxy-3,5-dipropylbenzoic acid, a substituted phenolic acid with potential applications in pharmaceutical and materials science. We will delve into the core chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this target molecule. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthetic chemistry involved. The guide will focus on two primary, scientifically-grounded synthetic routes, elucidating the rationale behind experimental choices and providing a framework for successful laboratory synthesis.
Introduction and Significance
4-Hydroxy-3,5-dipropylbenzoic acid is a member of the dialkylated 4-hydroxybenzoic acid family. These molecules are of significant interest due to their structural similarity to a range of biologically active compounds and polymer precursors. The presence of the propyl groups at the ortho positions to the hydroxyl group introduces steric hindrance and lipophilicity, which can significantly influence the molecule's chemical and biological properties. Understanding the synthesis of this class of compounds is crucial for exploring their potential as pharmaceutical intermediates, antioxidants, or monomers for specialty polymers.
This guide will explore two robust synthetic strategies:
Route A: A two-step approach involving the initial synthesis of 2,6-dipropylphenol via Friedel-Crafts alkylation, followed by a regioselective carboxylation using the Kolbe-Schmitt reaction.
Route B: A more direct, one-pot synthesis via the Friedel-Crafts alkylation of p-hydroxybenzoic acid.
Synthetic Route A: Alkylation Followed by Carboxylation
This classic approach separates the introduction of the alkyl and carboxyl functionalities into two distinct, well-controlled steps.
Step 1: Synthesis of 2,6-dipropylphenol via Friedel-Crafts Alkylation
The first step involves the ortho-alkylation of phenol. The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2]
Mechanism:
The reaction is an electrophilic aromatic substitution.[2] A strong acid catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride, is used to generate a propyl carbocation (or a polarized complex) from a propylating agent like 1-propanol or propene.[3][4] The electron-rich phenol ring then acts as a nucleophile, attacking the electrophilic propyl source. The hydroxyl group of phenol is a strong activating, ortho-, para-director. The selective formation of the 2,6-disubstituted product is favored by controlling the reaction conditions, such as using an excess of the aromatic substrate to minimize polyalkylation.[5]
Physicochemical Profiling and Analytical Methodologies for 4-Hydroxy-3,5-dipropylbenzoic Acid
A Comprehensive Technical Guide for Propofol Impurity Characterization and Drug Development Executive Summary As a Senior Application Scientist navigating the complexities of Active Pharmaceutical Ingredient (API) synthe...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Technical Guide for Propofol Impurity Characterization and Drug Development
Executive Summary
As a Senior Application Scientist navigating the complexities of Active Pharmaceutical Ingredient (API) synthesis and degradation profiling, understanding the physicochemical behavior of specific impurities is paramount. 4-Hydroxy-3,5-dipropylbenzoic acid (CAS: 100482-27-7), frequently designated in pharmacopeial monographs and reference standards as Propofol Impurity 15 [1] or Propofol Impurity E [2], is a critical process-related impurity encountered during the synthesis and lifecycle management of the intravenous anesthetic agent Propofol (2,6-diisopropylphenol).
This whitepaper provides an in-depth technical analysis of its chemical identity, the mechanistic causality behind its formation, and a self-validating analytical workflow designed to isolate and quantify this impurity from complex API matrices.
Chemical Identity & Physicochemical Profiling
Structurally, 4-hydroxy-3,5-dipropylbenzoic acid is a benzoic acid derivative characterized by a phenolic hydroxyl group at the para position and two n-propyl chains at the meta positions.
The predicted XlogP of 3.8 indicates high lipophilicity[3], similar to the Propofol API itself, which traditionally complicates standard reverse-phase chromatographic separation. However, the presence of the carboxylic acid moiety provides a critical chemical handle for orthogonal separation techniques.
To control an impurity, one must first understand the causality of its generation. Propofol is industrially synthesized via the Friedel-Crafts alkylation of phenol with propylene.
If the propylene feed contains n-propanol/propylene impurities, or if thermodynamic isomerization occurs (anti-Markovnikov addition) during the high-temperature catalytic process, n-propyl groups can substitute for the intended isopropyl groups, yielding 2,6-dipropylphenol. Subsequent oxidative or carboxylative side reactions—often triggered during prolonged storage or sub-optimal synthetic quenching—lead to the formation of 4-hydroxy-3,5-dipropylbenzoic acid.
Mechanistic formation of 4-Hydroxy-3,5-dipropylbenzoic acid during Propofol synthesis.
Advanced Analytical Workflows (LC-MS/MS)
Causality-Driven Sample Preparation
To accurately quantify trace levels of this impurity in a dominant Propofol matrix, we exploit the pKa differential between the impurity's carboxylic acid (pKa ~4.5) and Propofol's phenolic hydroxyl (pKa ~11). By buffering the sample to pH 8.5, the impurity is quantitatively ionized into its water-soluble carboxylate form, while Propofol remains unionized and highly lipophilic.
Protocol: Self-Validating LC-MS/MS Workflow
This protocol is designed as a self-validating system —every step includes an inherent chemical logic check to prevent false positives from isobaric interferences.
Matrix Solubilization: Dissolve 100 mg of the Propofol API batch in 1.0 mL of hexane.
Causality: Hexane acts as a non-polar sink, retaining the highly lipophilic Propofol (logP ~3.8) while allowing for subsequent aqueous extraction of polar impurities.
pH-Mediated Extraction: Add 1.0 mL of 50 mM ammonium bicarbonate buffer (pH 8.5) to the hexane mixture. Vortex vigorously for 2 minutes.
Causality: At pH 8.5, the carboxylic acid moiety of the impurity is fully deprotonated into its water-soluble carboxylate form. Propofol remains unionized and trapped in the hexane phase.
Phase Separation: Centrifuge the biphasic mixture at 10,000 × g for 5 minutes. Isolate the lower aqueous layer.
Self-Validation Checkpoint: The aqueous layer must be completely clear. Any emulsion indicates incomplete lipid matrix removal, requiring a secondary hexane wash.
Acidification & Orthogonal Re-extraction (Self-Validation): Acidify the isolated aqueous phase to pH 2.0 using concentrated formic acid. Re-extract with 1.0 mL of ethyl acetate.
Causality & Validation: Dropping the pH below the pKa forces the impurity back into its unionized, lipophilic state. Its successful partitioning into ethyl acetate confirms the acidic nature of the analyte, definitively ruling out neutral or basic isobaric interferences.
LC-MS/MS Quantitation: Inject 5 µL of the ethyl acetate extract (evaporated and reconstituted in mobile phase) onto a C18 UPLC column.
Ionization: ESI Negative Mode.
MRM Transition: m/z 221.1 → 177.1.
Causality: The loss of 44 Da corresponds to the neutral loss of CO₂ from the carboxylic acid group, providing a structurally self-validating fragmentation pathway.
Causality-driven pH-mediated extraction and LC-MS/MS workflow for impurity isolation.
Ion Mobility Mass Spectrometry Profiling
For advanced laboratories utilizing Ion Mobility Spectrometry (IMS), the following Predicted Collision Cross Section (CCS) values can be utilized to further differentiate this impurity from co-eluting isomers[3].
Historically, compounds in the 4-alkoxy/hydroxy-3,5-dipropylbenzoic acid class were actively investigated as central nervous system depressants[4]. Toxicological evaluations of 4-hydroxy-3,5-dipropylbenzoic acid report an LD₅₀ of 1000 mg/kg when administered intraperitoneally in murine models[5].
While its acute toxicity is relatively low compared to the active API, its presence as an impurity in intravenous anesthetics like Propofol necessitates strict regulatory control. Under ICH Q3A guidelines, process impurities must typically be maintained below 0.15% to ensure patient safety and prevent cumulative off-target pharmacological effects during prolonged sedation.
The Multifaceted Biological Activities of Substituted Hydroxybenzoic Acids: A Technical Guide for Researchers
Introduction: The Versatility of a Core Phenolic Scaffold Substituted hydroxybenzoic acids, a class of phenolic compounds, are ubiquitously found in nature and are pivotal intermediates in the biosynthesis of more comple...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of a Core Phenolic Scaffold
Substituted hydroxybenzoic acids, a class of phenolic compounds, are ubiquitously found in nature and are pivotal intermediates in the biosynthesis of more complex secondary metabolites in plants. Their fundamental structure, a benzene ring bearing a carboxylic acid and one or more hydroxyl groups, provides a versatile scaffold for a wide array of biological activities. This guide offers an in-depth exploration of the significant biological properties of these compounds, including their antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate. This resource is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies to advance the study and application of these promising molecules.
I. Antioxidant Properties: Quenching the Fires of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of chronic diseases. Substituted hydroxybenzoic acids are potent antioxidants, primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals.
Structure-Activity Relationship in Antioxidant Activity
The antioxidant capacity of substituted hydroxybenzoic acids is intricately linked to the number and position of hydroxyl groups on the aromatic ring.[1][2] Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity.[1] For instance, gallic acid (3,4,5-trihydroxybenzoic acid) consistently demonstrates superior radical scavenging activity compared to its di- and mono-hydroxy counterparts.[1] The relative positioning of these hydroxyl groups is also critical. Dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions to each other often exhibit stronger antioxidant potential than those in the meta position, due to the greater resonance stabilization of the resulting phenoxyl radical.[1][3]
Quantitative Assessment of Antioxidant Activity
The antioxidant potential of substituted hydroxybenzoic acids can be quantified using various spectrophotometric assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values from several key assays, providing a comparative overview of their efficacy.
Experimental Protocols for Antioxidant Activity Assessment
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow for DPPH radical scavenging assay.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 0.1 mM solution of DPPH in methanol.
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
Assay Procedure:
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample or standard concentration.
For the blank, use 100 µL of methanol instead of the sample.
Incubate the plate in the dark at room temperature for 30 minutes.
Measurement and Calculation:
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the sample.
This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants, leading to a decrease in its characteristic blue-green color.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
Assay Procedure:
In a 96-well microplate, add 20 µL of various concentrations of the test compound or a standard (e.g., Trolox).
Add 180 µL of the diluted ABTS•+ solution to each well.
Measurement and Calculation:
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
Calculate the percentage of inhibition as described for the DPPH assay.
II. Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Substituted hydroxybenzoic acids have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Furthermore, they can modulate the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB) and signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, which play central roles in the inflammatory response.[2][5] For example, 2,3-dihydroxybenzoic acid has been shown to decrease NF-κB induction in monocytes.[1]
NF-κB Signaling Pathway and its Inhibition
Caption: Inhibition of the NF-κB signaling pathway by hydroxybenzoic acids.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory potential can be assessed using various in vitro and in vivo models. The following table presents some reported IC50 values for the inhibition of inflammatory markers.
Experimental Protocols for In Vitro Anti-inflammatory Assays
This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, which is a hallmark of inflammation.
Step-by-Step Methodology:
Reaction Mixture Preparation:
Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin and 0.5 mL of the test compound at various concentrations.
Incubation:
Incubate the mixture at 37°C for 20 minutes.
Heat the mixture at 57°C for 3 minutes to induce denaturation.
Measurement and Calculation:
After cooling, measure the turbidity of the solution at 660 nm.
A control is prepared without the test compound.
Calculate the percentage of inhibition of protein denaturation.
This method evaluates the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.
Step-by-Step Methodology:
Red Blood Cell Suspension Preparation:
Prepare a 10% v/v suspension of red blood cells in isosaline.
Assay Procedure:
Mix 0.5 mL of the red blood cell suspension with 0.5 mL of the test compound at various concentrations.
Incubate at 56°C for 30 minutes in a water bath.
Measurement and Calculation:
Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm.
A control is prepared with a vehicle instead of the test compound.
Calculate the percentage of membrane stabilization.
III. Antimicrobial Activity: Combating Pathogenic Microorganisms
Substituted hydroxybenzoic acids exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. Their efficacy is influenced by their chemical structure, particularly their lipophilicity.
Structure-Activity Relationship in Antimicrobial Activity
The antimicrobial activity of hydroxybenzoic acid derivatives is often correlated with their lipophilicity, which facilitates their passage through microbial cell membranes.[5][8] For instance, esterification of the carboxylic acid group to form parabens generally increases antimicrobial potency with increasing alkyl chain length, up to a certain point where reduced water solubility becomes a limiting factor.[5] Conversely, an increasing number of hydroxyl groups can sometimes decrease antibacterial activity.[9] The substitution of hydroxyl groups with more lipophilic methoxy groups has been shown to enhance the activity of hydroxybenzoic acids.[10]
Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial efficacy. The following table provides a summary of reported MIC values for some hydroxybenzoic acids against various microorganisms.
2- to 10-fold lower activity than other hydroxybenzoic acids[9]
Experimental Protocol for Antimicrobial Susceptibility Testing
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution Method
Caption: Workflow for the broth microdilution method.
Step-by-Step Methodology:
Preparation:
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
Inoculation:
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
Incubation:
Incubate the plate at 37°C for 18-24 hours.
MIC Determination:
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
IV. Anticancer Properties: Targeting Malignant Cells
Several substituted hydroxybenzoic acids have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.
Mechanisms of Anticancer Action
The anticancer effects of these compounds are often mediated by their interaction with key signaling pathways involved in cell cycle regulation and survival, such as the PI3K/Akt and MAPK pathways.[2] For instance, some hydroxybenzoic acids can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[11] They can also induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.
PI3K/Akt Signaling Pathway and its Modulation
Caption: Modulation of the PI3K/Akt signaling pathway by hydroxybenzoic acids.
Quantitative Assessment of Cytotoxicity
The cytotoxic effects of substituted hydroxybenzoic acids on cancer cell lines are typically evaluated by determining their IC50 values.
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.
Step-by-Step Methodology:
Cell Seeding:
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Treatment:
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization and Measurement:
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at a wavelength of approximately 570 nm.
Calculation:
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
V. Conclusion and Future Perspectives
Substituted hydroxybenzoic acids represent a class of natural compounds with a remarkable spectrum of biological activities. Their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, governed by their unique structure-activity relationships, make them promising candidates for the development of novel therapeutic agents and functional food ingredients. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these versatile molecules. Future research should focus on further elucidating their mechanisms of action, exploring synergistic effects with other compounds, and advancing their potential in preclinical and clinical settings.
VI. References
Overview of the PI3K/Akt pathway. The diagram illustrates the two... - ResearchGate. (URL: [Link])
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (URL: [Link])
Schematic representation of MAPK cascade. A signal transduction cascade... - ResearchGate. (URL: [Link])
Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC. (URL: [Link])
Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed. (URL: [Link])
Structure-function relationships of the antibacterial activity of phenolic acids and their metabolism by lactic acid bacteria - PubMed. (URL: [Link])
Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (URL: [Link])
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC. (URL: [Link])
The impact of chemical structure on redox behavior and biological activity of hydroxybenzoic acids - ResearchGate. (URL: [Link])
Structure-function relationships of the antibacterial activity of phenolic acids and their metabolism by lactic acid bacteria | Request PDF - ResearchGate. (URL: [Link])
Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms - MDPI. (URL: [Link])
Quantitative structure-activity relationships of antioxidant phenolic compounds - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
Schematic representation of the NF-κB signalling pathway. A pathway... - ResearchGate. (URL: [Link])
What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore. (URL: [Link])
Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. (URL: [Link])
The NF-kB Signaling Pathway - Creative Diagnostics. (URL: [Link])
PI3K-Akt Signaling Pathway and Cancer - Cusabio. (URL: [Link])
Chemical structure of hydroxy benozoic acid derivatives exhibiting anticancer activities. drawn using ChemDraw Professional version 19.0.022. - ResearchGate. (URL: [Link])
The impact of chemical structure on redox behavior and biological activity of hydroxybenzoic acids - PubMed. (URL: [Link])
Comparison of the antioxidant activity of the tested hydroxybenzoic... - ResearchGate. (URL: [Link])
IC50 Values of Isolated Compounds as Anti-inflammatory agents - ResearchGate. (URL: [Link])
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - MDPI. (URL: [Link])
Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - MDPI. (URL: [Link])
IC50 values of the cancer cell lines used in this study and the Phoenix... - ResearchGate. (URL: [Link])
An In-Depth Technical Guide to the Antioxidant Potential of 4-Hydroxy-3,5-dipropylbenzoic Acid
Foreword: Charting a Course for Discovery In the relentless pursuit of novel therapeutic agents, the exploration of compounds with significant antioxidant potential remains a cornerstone of drug discovery. Oxidative stre...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Charting a Course for Discovery
In the relentless pursuit of novel therapeutic agents, the exploration of compounds with significant antioxidant potential remains a cornerstone of drug discovery. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to a myriad of human pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][3][4][5] Phenolic compounds, ubiquitous in the plant kingdom, have long been recognized for their potent antioxidant properties, primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metals.[6][7][8][9]
This guide focuses on a specific, yet under-explored molecule: 4-Hydroxy-3,5-dipropylbenzoic acid. While its synthesis is documented, primarily as an intermediate in the production of the anesthetic Propofol, its intrinsic antioxidant capabilities have not been systematically investigated.[10][11][12][13] This document, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a mere recitation of facts, but as a strategic guide to unlock the full antioxidant potential of this intriguing compound. We will delve into its synthesis, propose a battery of robust analytical techniques for its evaluation, and provide the causal reasoning behind each experimental choice, thereby creating a self-validating framework for its investigation.
Synthesis and Characterization: The Foundation of Inquiry
A prerequisite for any rigorous biological evaluation is the availability of a pure and well-characterized compound. The synthesis of 4-Hydroxy-3,5-dipropylbenzoic acid has been reported through several methods, most notably via the Friedel-Crafts alkylation of p-hydroxybenzoic acid.[13][14]
Optimized Synthesis Protocol
A scalable and efficient synthesis can be achieved under continuous-flow conditions, which offers superior control over reaction parameters and minimizes byproduct formation.[11]
Materials:
p-Hydroxybenzoic acid
Isopropanol
Sulfuric acid (concentrated)
Sodium hydroxide
Deionized water
Toluene
Sodium bicarbonate
Step-by-Step Protocol:
Reaction Setup: In a continuous-flow reactor system, a solution of p-hydroxybenzoic acid in a mixture of isopropanol and water is prepared. A separate stream of concentrated sulfuric acid is also prepared.[11]
Alkylation: The two streams are pumped and mixed in a heated reactor coil. The continuous flow allows for precise temperature and residence time control, driving the Friedel-Crafts alkylation reaction to completion.[11]
Quenching and Neutralization: The output from the reactor is quenched with a solution of sodium hydroxide to neutralize the sulfuric acid and deprotonate the phenolic hydroxyl group.
Workup and Isolation: The aqueous solution is washed with toluene to remove any non-polar impurities. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of 3, precipitating the 4-Hydroxy-3,5-dipropylbenzoic acid.[12]
Purification: The crude product is collected by filtration, washed with cold deionized water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.[12]
Physicochemical Characterization
To ensure the identity and purity of the synthesized compound, a comprehensive characterization is imperative.
Technique
Purpose
NMR Spectroscopy (¹H and ¹³C)
To confirm the molecular structure and the positions of the propyl groups on the aromatic ring.
Mass Spectrometry (MS)
To determine the molecular weight and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
To assess the purity of the compound and quantify any residual starting materials or byproducts.
Fourier-Transform Infrared Spectroscopy (FTIR)
To identify the characteristic functional groups (e.g., hydroxyl, carboxyl, aromatic ring).
Melting Point Analysis
To provide a preliminary indication of purity.
Theoretical Underpinnings: Mechanisms of Antioxidant Action
Phenolic compounds exert their antioxidant effects through several mechanisms.[6][7][9] Understanding these potential pathways is crucial for designing a comprehensive evaluation strategy for 4-Hydroxy-3,5-dipropylbenzoic acid.
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.[7][9]
Single Electron Transfer (SET): The compound can donate an electron to a free radical, forming a radical cation. This is often followed by proton transfer.[7][9]
Metal Chelation: The hydroxyl and carboxyl groups can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[7][15]
Modulation of Cellular Signaling: Some phenolic compounds can upregulate the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][16]
Caption: Potential antioxidant mechanisms of 4-Hydroxy-3,5-dipropylbenzoic acid.
In Vitro Evaluation: A Multi-faceted Approach
No single assay can fully capture the antioxidant capacity of a compound. Therefore, a panel of assays based on different mechanisms is essential for a comprehensive assessment.[17][18][19]
Assay
Principle
Information Gained
DPPH Radical Scavenging Assay
Measures the ability of the compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change.[17][20][21]
Hydrogen/electron donating ability.
ABTS Radical Cation Decolorization Assay
Measures the ability to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[17][20]
Broad-spectrum radical scavenging of both hydrophilic and lipophilic compounds.
Ferric Reducing Antioxidant Power (FRAP) Assay
Measures the ability of the compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH.[17][20]
Electron-donating capacity.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Measures the ability to protect a fluorescent probe from degradation by peroxyl radicals.[20]
Peroxyl radical scavenging capacity.
Metal Chelating Assay
Measures the ability of the compound to compete with ferrozine for the chelation of ferrous ions (Fe²⁺).
Metal chelating ability.
Superoxide Radical Scavenging Assay
Measures the ability to scavenge superoxide radicals generated in a non-enzymatic or enzymatic system.[17][22]
Specific scavenging of superoxide radicals.
Detailed Protocol: DPPH Radical Scavenging Assay
Principle: The stable DPPH radical has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[17][20]
Materials:
4-Hydroxy-3,5-dipropylbenzoic acid
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol
Trolox (as a positive control)
96-well microplate
Microplate reader
Step-by-Step Protocol:
Preparation of Solutions:
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.[20]
Prepare a stock solution of 4-Hydroxy-3,5-dipropylbenzoic acid in methanol. From this, prepare a series of dilutions to obtain a range of concentrations.
Prepare a series of dilutions of Trolox in methanol to serve as a standard.
Assay Procedure:
In a 96-well microplate, add 20 µL of each sample dilution, standard, or methanol (as a blank).
Add 180 µL of the DPPH working solution to all wells.[20]
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[20]
Measurement:
Measure the absorbance at 517 nm using a microplate reader.[17][20]
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Plot the percentage of scavenging activity against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
The results can also be expressed as Trolox equivalents (TEAC).
Caption: Workflow for the in vitro assessment of antioxidant potential.
In Vivo Evaluation: From the Bench to Biological Systems
While in vitro assays are crucial for initial screening, in vivo studies are necessary to understand the bioavailability, metabolism, and efficacy of a compound in a complex biological system.[1][23][24][25] Rodent models are commonly used for this purpose.[1]
Proposed In Vivo Experimental Design
Model: Male Wistar rats.
Induction of Oxidative Stress:
Administration of a pro-oxidant agent such as carbon tetrachloride (CCl₄) or induction of a metabolic disorder like diabetes with streptozotocin.
Experimental Groups:
Control Group: Healthy animals receiving the vehicle.
Oxidative Stress Group: Animals receiving the pro-oxidant agent and the vehicle.
Treatment Groups: Animals receiving the pro-oxidant agent and different doses of 4-Hydroxy-3,5-dipropylbenzoic acid.
Positive Control Group: Animals receiving the pro-oxidant agent and a known antioxidant (e.g., Vitamin C or N-acetylcysteine).
Duration: 4-8 weeks.
Parameters to be Measured:
Biomarkers of Oxidative Stress in Plasma and Tissues (Liver, Kidney, Brain):
Malondialdehyde (MDA) levels (a marker of lipid peroxidation).[1]
Protein carbonyl content (a marker of protein oxidation).
8-hydroxy-2'-deoxyguanosine (8-OHdG) levels (a marker of DNA damage).
Computational chemistry offers a powerful tool to predict and rationalize the antioxidant activity of molecules, guiding further experimental work.[26][27][28][29]
Methodologies:
Density Functional Theory (DFT): Can be used to calculate key parameters related to antioxidant activity:
Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond of the phenolic hydroxyl group. A lower BDE indicates a greater ability to donate a hydrogen atom.[26]
Ionization Potential (IP): The energy required to remove an electron. A lower IP suggests a greater propensity for single electron transfer.[26]
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electron-donating ability and chemical reactivity of the molecule.[28][29]
Molecular Docking: Can be used to predict the binding affinity of 4-Hydroxy-3,5-dipropylbenzoic acid to the active sites of pro-oxidant enzymes like xanthine oxidase, potentially indicating an inhibitory effect.[28]
Safety and Toxicological Profile
While 4-Hydroxy-3,5-dipropylbenzoic acid itself lacks extensive toxicological data, information on benzoic acid and its derivatives can provide a preliminary assessment. Benzoic acid is generally recognized as safe (GRAS) at low concentrations but can cause irritation at higher doses.[30][31][32][33] It is important to note that when sodium benzoate combines with ascorbic acid (vitamin C), it can form the carcinogen benzene.[30]
Proposed Initial Toxicological Studies:
Acute Oral Toxicity Study: To determine the LD₅₀ in a rodent model.
Ames Test: To assess the mutagenic potential of the compound.
In vitro Cytotoxicity Assay: Using a relevant cell line (e.g., HepG2 liver cells) to determine the concentration at which the compound becomes toxic to cells.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive, multi-pronged strategy for the systematic evaluation of the antioxidant potential of 4-Hydroxy-3,5-dipropylbenzoic acid. By integrating chemical synthesis and characterization, a battery of in vitro and in vivo assays, and computational modeling, a robust and reliable dataset can be generated.
Should 4-Hydroxy-3,5-dipropylbenzoic acid demonstrate significant antioxidant activity and a favorable safety profile, it could represent a promising lead compound for the development of novel therapeutics for a range of oxidative stress-related diseases.[2][3][16] Further research could then focus on structure-activity relationship (SAR) studies to optimize its antioxidant properties, as well as formulation development to enhance its bioavailability. The journey from a simple synthetic intermediate to a potential therapeutic agent is a long and arduous one, but the systematic approach detailed herein provides a clear and scientifically rigorous path forward.
References
Phenolics as potential antioxidant therapeutic agents: mechanism and actions - PubMed. (2005, November 11). PubMed.
Antioxidant Compounds and Their Antioxidant Mechanism - IntechOpen. (2019, March 22). IntechOpen.
Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds - Benchchem. BenchChem.
In Vivo Exploration of Antioxidant Activity - Encyclopedia.pub. (2024, August 30). Encyclopedia.pub.
Phenolic Antioxidants and Human Health | Encyclopedia MDPI. (2021, March 14). MDPI.
Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. (2020, July 20). PubMed.
Mechanisms of action by which phenolic compounds present antioxidant activity. Unknown Source.
Computational Antioxidant Capacity Simulation (CAOCS) Assay of Catechol, Resorcinol and Hydroquinone - SciSpace. (2016, October 17). SciSpace.
Emerging and Versatile Non-Mammalian Model Organisms for Studying the In Vivo Antioxidant Properties of Food-Derived Bioactive Compounds - MDPI. (2025, September 18). MDPI.
Is Benzoic Acid Safe? - Proactive Health Labs. (2025, August 10). Proactive Health Labs.
Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives. (2025, September 12). MDPI.
Potential use of antioxidants for the treatment of chronic inflammatory diseases - Frontiers. (2024, May 15). Frontiers.
Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC.
The Therapeutic Potential of Antioxidants in the Prevention of Human Diseases - PMC. (2025, June 19).
Antioxidants for the Prevention and Treatment of Non-communicable Diseases. (2022, July 6). Dove Press.
Computational Antioxidant Capacity Simulation (CAOCS) Assay of Catechol, Resorcinol and Hydroquinone | Request PDF - ResearchGate. (2025, August 7).
(PDF) Computational assessment of antioxidant capacity and xanthine oxidase inhibition by bioactive phytoconstituents from Osbeckia aspera: A molecular docking and QSAR analysis - ResearchGate. (2025, October 16).
Antioxidant activity of wine assessed by different in vitro methods | BIO Web of Conferences. BIO Web of Conferences.
Antioxidant Potentials of Flaxseed by in Vivo Model - ACS Publications. (2006, May 9).
Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC. (2022, July 19).
Benzoic acid: Human health tier II assessment. (2013, June 28). NICNAS.
A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations.
Antioxidant Capacity Study For Compound Efficacy Testing | InVivo Biosystems. InVivo Biosystems.
Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid - PrepChem.com. PrepChem.com.
Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC.
Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Publishing. (2023, October 9). RSC Publishing.
DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. (2025, December 23). MDPI.
Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence - PubMed. (2008, August 15). PubMed.
Antioxidants | Better Health Channel. Better Health Channel.
WO2013035103A1 - Phenol c-alkylation process - Google Patents.
Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2025, September 23). Redox.
Benzoic acid (CASRN 65-85-0) | IRIS | US EPA. (1989, August 1). U.S. Environmental Protection Agency.
Stability and storage conditions for 4-Hydroxy-3,5-dipropylbenzoic acid
Stability and Storage Conditions for 4-Hydroxy-3,5-dipropylbenzoic Acid: A Comprehensive Technical Guide Executive Summary 4-Hydroxy-3,5-dipropylbenzoic acid (CAS 100482-27-7, Molecular Formula: C13H18O3) is a highly fun...
Author: BenchChem Technical Support Team. Date: March 2026
Stability and Storage Conditions for 4-Hydroxy-3,5-dipropylbenzoic Acid: A Comprehensive Technical Guide
Executive Summary
4-Hydroxy-3,5-dipropylbenzoic acid (CAS 100482-27-7, Molecular Formula: C13H18O3) is a highly functionalized phenolic acid widely utilized as a specialized pharmaceutical intermediate and reference standard[1][2]. Due to its electron-rich aromatic system, the compound exhibits specific chemical vulnerabilities—primarily oxidative degradation and thermal decarboxylation. This whitepaper provides a causally-driven analysis of its stability profiles, self-validating forced degradation protocols, and optimized storage parameters to ensure structural integrity during rigorous drug development workflows.
Molecular Architecture & Chemical Vulnerabilities
The stability of 4-hydroxy-3,5-dipropylbenzoic acid is dictated by the interplay between its functional groups. The electron-donating propyl groups at the 3- and 5-positions significantly increase the electron density of the aromatic ring. While this enhances reactivity for downstream synthesis, it simultaneously lowers the oxidation potential of the phenolic hydroxyl group at the 4-position.
Oxidative Degradation: Exposure to atmospheric oxygen, light, or transition metal impurities initiates the abstraction of a hydrogen atom from the phenolic hydroxyl group. This leads to the formation of reactive phenoxy radicals, which rapidly convert into colored quinone and catecholic derivatives[3].
Thermal Decarboxylation: Under elevated thermal stress, the carboxylic acid moiety is prone to cleavage. The decarboxylation of 4-hydroxybenzoic acid derivatives typically yields the corresponding phenol[3][4]. In this specific case, the loss of CO2 results in the formation of 2,6-dipropylphenol. Additionally, enzymatic or oxidative decarboxylation pathways have been documented for similar phenolic acids under specific environmental conditions[5].
Degradation pathways of 4-Hydroxy-3,5-dipropylbenzoic acid.
Stability-Indicating Experimental Protocols
To establish a self-validating system for monitoring the integrity of 4-hydroxy-3,5-dipropylbenzoic acid, a stability-indicating assay (SIA) must be employed. The following forced degradation protocol is designed to intentionally degrade the compound to identify degradation products, thereby proving that the analytical method can reliably separate the active pharmaceutical ingredient (API) from its breakdown products[3].
Protocol: Forced Degradation & HPLC-DAD Analysis
Rationale: Solutions of 4-hydroxybenzoic acid derivatives are significantly more susceptible to degradation than their solid forms[3]. This protocol utilizes extreme pH, oxidative, and thermal stress to map the compound's degradation profile.
Step 1: Stock Solution Preparation
Accurately weigh 10 mg of 4-hydroxy-3,5-dipropylbenzoic acid.
Dissolve in 10 mL of anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetonitrile to achieve a 1 mg/mL concentration.
Causality: Anhydrous solvents prevent premature hydrolysis of any trace impurities, while DMSO ensures complete solubilization of the lipophilic propyl chains, establishing a uniform baseline[3].
Step 2: Stress Testing Execution
Acid Hydrolysis: Mix 2 mL of stock solution with 2 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Alkaline Hydrolysis: Mix 2 mL of stock solution with 2 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. (Causality: Alkaline conditions deprotonate the phenol, dramatically accelerating its oxidation into quinones).
Oxidative Stress: Mix 2 mL of stock solution with 2 mL of 3% H2O2. Incubate at room temperature for 24 hours[3].
Photolysis: Expose 2 mL of stock solution in a clear quartz vial to UV/Vis light (ICH Q1B compliant) for 24 hours.
Step 3: Quenching & Filtration
Neutralize the acid and alkaline samples using equimolar 0.1 M NaOH and 0.1 M HCl, respectively, to immediately arrest degradation kinetics.
Filter all stressed samples through a 0.22 µm PTFE syringe filter to remove any insoluble polymeric byproducts that could occlude the HPLC column.
Step 4: Analytical Quantification
Analyze the filtered samples using Reversed-Phase High-Performance Liquid Chromatography equipped with a Diode Array Detector (RP-HPLC-DAD). Monitor at 254 nm and 280 nm to capture both the parent compound and the highly conjugated quinone degradation products.
Workflow for stability-indicating forced degradation testing of phenolic acids.
Optimized Storage & Handling Conditions
The physical state of the compound dictates its storage requirements. Solid-state degradation is primarily driven by surface oxidation and moisture absorption, whereas solution-state degradation is diffusion-controlled and highly sensitive to dissolved oxygen.
Table 1: Quantitative Storage Parameters for 4-Hydroxy-3,5-dipropylbenzoic Acid
Visual Indicators of Degradation: For the solid form, a shift from a white crystalline powder to an off-white, yellow, or brown hue indicates oxidative degradation. In solutions, progressive yellowing or browning is a definitive sign of quinone formation[3].
Formulation and Stabilization Strategies
When utilizing 4-hydroxy-3,5-dipropylbenzoic acid in liquid formulations or prolonged experimental assays, stabilization strategies must be proactively implemented to maintain scientific integrity.
Antioxidant Addition: The incorporation of water-soluble antioxidants, such as sodium metabisulfite or ascorbic acid, effectively inhibits oxidation. Causality: These agents act as sacrificial electron donors, preferentially reacting with oxidizing species in the matrix before they can attack the phenolic hydroxyl group of the API[3].
Aliquot Management: To prevent structural shearing and repeated exposure to atmospheric oxygen and moisture condensation, stock solutions must be aliquoted immediately upon preparation. Repeated freeze-thaw cycles significantly accelerate the degradation kinetics of phenolic acids[3].
References
PubChemLite: 4-hydroxy-3,5-dipropylbenzoic acid.University of Luxembourg.
CAS No : 100482-27-7 | Product Name : 4-Hydroxy-3,5-dipropylbenzoic Acid.Pharmaffiliates.
4-Hydroxybenzoic Acid Storage and Stability.Benchchem Technical Support Center.
Oxidative Decarboxylations of 4-Hydroxymandelic Acid and 2-(4-Hydroxypbenyl)glycine by Laccase from Coriolus.Taylor & Francis Online.
Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by the resistant Enterobacter cloacae Strain EM.ResearchGate.
Spectroscopic Elucidation and Analytical Characterization of 4-Hydroxy-3,5-dipropylbenzoic Acid: A Comprehensive Guide
Executive Summary 4-Hydroxy-3,5-dipropylbenzoic acid (CAS No. 100482-27-7) is a structurally complex phenolic acid frequently encountered in pharmaceutical development, most notably as a critical related substance and de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Hydroxy-3,5-dipropylbenzoic acid (CAS No. 100482-27-7) is a structurally complex phenolic acid frequently encountered in pharmaceutical development, most notably as a critical related substance and degradation product (Impurity 15) in the synthesis of the anesthetic Propofol[1, 2]. Because its structural backbone features competing electron-donating and electron-withdrawing moieties, its spectroscopic signature requires nuanced interpretation.
This whitepaper provides an authoritative, in-depth guide to the structural elucidation of 4-Hydroxy-3,5-dipropylbenzoic acid using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for analytical scientists, this guide emphasizes the causality behind methodological choices and establishes self-validating protocols to ensure absolute data integrity.
Molecular Architecture & Chemical Context
To interpret the spectroscopic data of 4-Hydroxy-3,5-dipropylbenzoic acid accurately, one must first deconstruct its molecular architecture. The molecule consists of a central benzene ring substituted with:
A carboxylic acid (-COOH) at the C1 position (electron-withdrawing, strongly deshielding).
A phenolic hydroxyl (-OH) at the C4 position (electron-donating, shielding).
Two normal-propyl chains (-CH₂CH₂CH₃) at the C3 and C5 positions, which introduce significant steric hindrance around the phenolic hydroxyl.
This "push-pull" electronic system, combined with the
symmetry axis passing through C1 and C4, dictates its spectral behavior. The symmetry renders the aromatic protons at C2 and C6 chemically and magnetically equivalent, simplifying the aromatic region of the NMR spectrum into a single resonance. Furthermore, the steric bulk of the propyl chains restricts intermolecular hydrogen bonding of the phenolic -OH, a factor that heavily influences its FT-IR and NMR characteristics.
Sample Preparation & Analytical Workflows
Standardized sample preparation is the bedrock of reliable spectroscopy. The following protocol is designed as a self-validating system , ensuring that environmental artifacts (like moisture) do not compromise the resulting data.
Protocol: Self-Validating Sample Preparation
Desiccation and Purity Verification: Begin with a >98% pure solid standard. Store the sample in a vacuum desiccator over anhydrous calcium sulfate for 24 hours.
Causality: Eliminating residual moisture is critical; trace water will obscure the O-H stretch in FT-IR and introduce a broad, confounding water peak (~3.3 ppm) in DMSO-
NMR spectra.
NMR Sample Formulation: Dissolve exactly 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Causality: DMSO-
acts as a strong hydrogen-bond acceptor. It disrupts the formation of intermolecular carboxylic acid dimers that typically broaden signals in non-polar solvents like CDCl₃, ensuring sharp, quantifiable resonances for both the phenolic and carboxylic protons.
D₂O Exchange Validation (Control): Prepare a parallel NMR tube with the same formulation, adding 10 μL of Deuterium Oxide (D₂O).
Causality: This acts as a self-validating control. The rapid disappearance of the phenolic and carboxylic proton signals confirms their identity as exchangeable heteroatom protons, ruling out baseline artifacts.
FT-IR ATR Acquisition: Place 2-3 mg of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Causality: ATR eliminates the need for KBr pellet pressing, actively preventing moisture absorption and pressure-induced polymorphic changes during sample prep.
Figure 1: Multi-modal analytical workflow for the characterization of 4-Hydroxy-3,5-dipropylbenzoic acid.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR)
The ¹H and ¹³C NMR spectra provide definitive proof of the symmetrical substitution pattern. The deshielding effect of the carboxylic acid shifts the equivalent C2/C6 protons downfield to ~7.58 ppm.
Table 1: ¹H NMR Data (400 MHz, DMSO-
)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Assignment
12.45
Broad singlet
1H
-
-COOH (Carboxylic acid)
8.92
Broad singlet
1H
-
-OH (Phenolic)
7.58
Singlet
2H
-
Ar-H (C2 and C6)
2.55
Triplet
4H
7.5
-CH₂- (α-propyl, attached to Ar)
1.55
Sextet
4H
7.5
-CH₂- (β-propyl)
0.92
Triplet
6H
7.5
-CH₃ (γ-propyl terminal)
Table 2: ¹³C NMR Data (100 MHz, DMSO-
)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
167.8
Quaternary (C=O)
Carboxylic Acid Carbon
156.4
Quaternary (Ar-O)
C4 (attached to -OH)
130.2
Methine (Ar-CH)
C2, C6 (Aromatic CH)
128.5
Quaternary (Ar-C)
C3, C5 (attached to propyl chains)
121.3
Quaternary (Ar-C)
C1 (attached to -COOH)
32.1
Methylene (-CH₂-)
C-α (Propyl chain)
22.4
Methylene (-CH₂-)
C-β (Propyl chain)
14.1
Methyl (-CH₃)
C-γ (Propyl chain)
Fourier-Transform Infrared Spectroscopy (FT-IR)
Infrared spectroscopy is highly sensitive to the hydrogen-bonding state of the molecule. The broad absorption band from 3350 to 2500 cm⁻¹ is a classic hallmark of a carboxylic acid dimer overlapping with the phenolic stretch.
Table 3: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
3350 - 2500
Broad, Strong
O-H stretch (Overlapping COOH and Phenol)
2958, 2932, 2871
Medium
C-H stretch (Aliphatic propyl chains)
1675
Strong
C=O stretch (Conjugated aromatic acid)
1595, 1580
Medium
C=C stretch (Aromatic ring skeletal vibrations)
1285, 1215
Strong
C-O stretch (Carboxylic acid and phenolic C-O)
Mass Spectrometry (LC-ESI-MS)
Due to the presence of the highly acidic carboxylic acid moiety (
), the molecule is exceptionally amenable to deprotonation. Operating the Electrospray Ionization (ESI) source in negative ion mode is the optimal choice, yielding a dominant deprotonated precursor ion with a monoisotopic mass of 221.118 Da [4].
Table 4: High-Resolution ESI-MS Data (Negative Mode)
Ion Species
Theoretical m/z
Observed m/z
Mass Error (ppm)
221.1183
221.1180
-1.3
Fragmentation Mechanisms & Pathway Analysis
Collision-Induced Dissociation (CID) of the
221.1 precursor ion triggers a highly predictable, thermodynamically driven fragmentation cascade.
Primary Fragmentation (Decarboxylation): The most labile bond in the deprotonated molecule is within the carboxylate group. The application of collision energy induces the neutral loss of carbon dioxide (CO₂, 44 Da), generating a highly stable 2,6-dipropylphenoxide product ion at
177.1.
Secondary Fragmentation (Alkyl Chain Cleavage): The
177.1 ion undergoes further fragmentation at the propyl chains. The dominant pathway is a McLafferty-type rearrangement or simple alkene elimination, resulting in the neutral loss of propene (C₃H₆, 42 Da) to yield an ion at 135.1. A minor competing pathway involves the homolytic cleavage of a methyl radical (CH₃•, 15 Da), yielding a radical anion at 162.1.
Figure 2: Proposed ESI-MS/MS negative ion fragmentation pathway for 4-Hydroxy-3,5-dipropylbenzoic acid.
Conclusion
The rigorous structural elucidation of 4-Hydroxy-3,5-dipropylbenzoic acid relies on a multi-modal spectroscopic approach. By understanding the causal relationship between the molecule's symmetrical, sterically hindered structure and its analytical behavior—such as the necessity for DMSO-
in NMR to resolve hydrogen bonding, and the utilization of negative-mode ESI-MS to exploit its acidic nature—analysts can confidently identify and quantify this compound in complex pharmaceutical matrices.
References
Pharmaffiliates. "4-Hydroxy-3,5-dipropylbenzoic Acid - Drug Reference Standards". Accessed March 2026. URL:[Link]
PubChemLite. "4-hydroxy-3,5-dipropylbenzoic acid (C13H18O3)". Accessed March 2026. URL: [Link]
Foundational
Beyond Anesthesia: Therapeutic Potential and Mechanistic Profiling of 4-Hydroxy-3,5-dipropylbenzoic Acid
Executive Summary In the landscape of anesthetic pharmacology, the 2,6-diisopropylphenol (propofol) scaffold is ubiquitous due to its profound efficacy as a central nervous system (CNS) depressant. However, structural an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of anesthetic pharmacology, the 2,6-diisopropylphenol (propofol) scaffold is ubiquitous due to its profound efficacy as a central nervous system (CNS) depressant. However, structural analogs of this scaffold offer untapped potential for novel therapeutic applications. This technical guide explores the pharmacological repurposing of 4-Hydroxy-3,5-dipropylbenzoic acid (HDPBA) .
Historically cataloged in pharmaceutical manufacturing as [1], HDPBA possesses a unique structural signature: the substitution of isopropyl groups with n-propyl chains, and critically, the addition of a para-carboxylic acid moiety. As detailed in its[2] profile, this carboxylic acid fundamentally alters the molecule's physicochemical landscape. This whitepaper establishes a self-validating preclinical framework for leveraging HDPBA as a peripherally restricted neuromodulator and a neuroprotective prodrug scaffold.
Structural Causality and Physicochemical Shifts
The clinical utility of propofol relies on its high lipophilicity (logP ~3.8) and un-ionized state at physiological pH (phenolic pKa ~11.0), which permits rapid passive diffusion across the blood-brain barrier (BBB).
HDPBA disrupts this paradigm. The introduction of the carboxylic acid group (predicted pKa ~4.5) dictates that at a physiological pH of 7.4, >99% of HDPBA exists in its ionized (carboxylate) form .
The Causality of Ionization:
Ionization drastically increases the polar surface area and hydration energy of the molecule, effectively neutralizing its ability to passively diffuse across the lipophilic core of the BBB endothelial cells. Consequently, HDPBA presents a compelling opportunity to uncouple the peripheral and systemic effects of the dialkylphenol scaffold from its CNS-mediated sedative effects.
Quantitative Data: Comparative Profiling
The following table summarizes the physicochemical shifts and their direct pharmacological consequences:
Linear n-propyl chains increase flexibility within the binding pocket.
Functional Groups
Phenol (-OH)
Phenol (-OH) + Carboxyl (-COOH)
Addition of -COOH introduces a negative charge at physiological pH.
Predicted pKa
~11.0 (Phenolic)
~4.5 (Carboxylic Acid)
HDPBA is >99% ionized at pH 7.4, preventing passive lipid diffusion.
Predicted BBB Permeability
High (Rapid CNS onset)
Low (Peripherally restricted)
Shifts target profile from CNS depression to peripheral modulation.
Proposed Therapeutic Pathways
By leveraging the restricted BBB permeability, HDPBA can be directed into two distinct drug development pipelines:
Peripherally Restricted GABA_A Modulator: Peripheral GABA_A receptors are heavily implicated in visceral pain, airway smooth muscle relaxation (e.g., asthma), and enteric nervous system regulation. HDPBA could serve as a targeted positive allosteric modulator (PAM) for these peripheral receptors without inducing systemic anesthesia.
Systemic Antioxidant: The sterically hindered phenolic hydroxyl group of HDPBA acts as a potent scavenger of reactive oxygen species (ROS), inhibiting lipid peroxidation in peripheral tissues during ischemia-reperfusion injury.
Neuroprotective Prodrug Scaffold: Through targeted esterification—such as forming[3]—the negative charge is masked, restoring BBB permeability. Upon entering the CNS, endogenous esterases cleave the prodrug, releasing HDPBA locally to provide sustained neuroprotection without the rapid peak-concentration toxicity associated with propofol boluses.
Fig 1. Dual pharmacological pathways of HDPBA targeting peripheral GABA_A receptors and ROS.
Experimental Workflows for Preclinical Validation
To validate HDPBA as a viable therapeutic, we must employ a self-validating experimental system. The workflow below ensures that the physicochemical hypothesis (restricted BBB permeability) is proven before advancing to pharmacodynamic validation (receptor modulation).
Fig 2. Self-validating preclinical workflow isolating the peripheral therapeutic potential of HDPBA.
Objective: Empirically validate the restricted CNS penetrance of HDPBA.
Causality: PAMPA-BBB isolates passive diffusion—the primary route for propofol-like molecules. By removing active transport variables, this assay strictly tests whether the carboxylate ionization prevents lipid membrane traversal, validating the "peripherally restricted" hypothesis.
Step-by-Step Methodology:
Preparation: Prepare donor solutions of HDPBA and Propofol (positive control) at 10 µM in PBS adjusted to exactly pH 7.4 to mimic physiological ionization states.
Membrane Coating: Coat the hydrophobic PVDF membrane filter (pore size 0.45 µm) with 4 µL of porcine brain lipid (PBL) extract dissolved in dodecane (20% w/v) to simulate the BBB lipid composition.
Assembly: Add 300 µL of the donor solution to the bottom well (donor compartment) and 200 µL of fresh PBS to the top well (acceptor compartment).
Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle orbital agitation (150 rpm) to minimize the unstirred water layer.
Quantification: Separate the compartments and quantify compound concentrations in both the donor and acceptor wells using LC-MS/MS (MRM mode).
Validation Metric: Calculate the apparent permeability (
). A cm/s for HDPBA confirms restricted BBB permeability, gating the compound for Phase 2.
Protocol 2: In Vitro GABA_A Receptor Electrophysiology (Patch-Clamp)
Objective: Confirm that HDPBA retains positive allosteric modulation (PAM) activity at GABA_A receptors despite the structural modifications.
Causality: Whole-cell patch-clamp allows precise, real-time measurement of transmembrane chloride currents. This technique is critical because it distinguishes between direct receptor activation (agonism, which causes toxicity) and the enhancement of endogenous GABA signaling (PAM, the desired therapeutic effect).
Step-by-Step Methodology:
Cell Preparation: Culture HEK293T cells and transiently transfect them with plasmids encoding human
GABA_A receptor subunits (the most abundant peripheral/systemic subtype).
Configuration: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with a high-chloride intracellular solution to amplify inward currents.
Voltage Clamp: Voltage-clamp the cells at a holding potential of -60 mV using a high-fidelity amplifier.
Baseline Establishment: Apply a sub-maximal concentration of GABA (
, typically ~2 µM) via a rapid U-tube perfusion system (exchange time <20 ms) to elicit baseline chloride currents.
Test Application: Co-apply the
GABA concentration with increasing log-scale concentrations of HDPBA (0.1 µM to 100 µM).
Validation Metric: Measure the potentiation of the peak current amplitude relative to the baseline GABA response. A dose-dependent increase in the area under the curve (AUC) and peak amplitude validates HDPBA as a functional PAM.
References
4-Hydroxy-3,5-dipropylbenzoic acid (CID 57880)
Source: National Center for Biotechnology Information (PubChem)
URL:[Link]
3,5-Dipropyl-4-hydroxybenzoic acid ethyl ester (CID 57881)
Source: National Center for Biotechnology Information (PubChem)
URL:[Link]
In-silico prediction of 4-Hydroxy-3,5-dipropylbenzoic acid bioactivity
An In-depth Technical Guide on the In-silico Prediction of 4-Hydroxy-3,5-dipropylbenzoic acid Bioactivity Authored by: Gemini, Senior Application Scientist Foreword In the contemporary landscape of pharmaceutical researc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the In-silico Prediction of 4-Hydroxy-3,5-dipropylbenzoic acid Bioactivity
Authored by: Gemini, Senior Application Scientist
Foreword
In the contemporary landscape of pharmaceutical research and development, the initial phases of drug discovery are increasingly driven by computational methodologies. These in-silico techniques offer a potent combination of speed, cost-effectiveness, and predictive power, allowing researchers to screen, identify, and optimize lead compounds with greater efficiency. This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity of a specific phenolic compound, 4-Hydroxy-3,5-dipropylbenzoic acid. While this molecule is recognized as a chemical intermediate, its structural similarity to other bioactive phenolic acids warrants a thorough investigation into its therapeutic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, causality-driven narrative that underpins the strategic choices made in a computational drug discovery workflow.
Section 1: The Compound of Interest and the Rationale for In-silico Investigation
Physicochemical Profile of 4-Hydroxy-3,5-dipropylbenzoic acid
4-Hydroxy-3,5-dipropylbenzoic acid is a derivative of p-hydroxybenzoic acid, a class of compounds known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3] Understanding the foundational physicochemical properties of our target molecule is the first step in any predictive analysis.
The presence of a phenolic hydroxyl group and a carboxylic acid group suggests potential for hydrogen bonding, a key interaction in many biological systems.[1] The dipropyl substitutions contribute to the molecule's lipophilicity, which will influence its pharmacokinetic properties.
The Imperative for In-silico Screening
Traditional drug discovery pipelines are notoriously long and expensive, with a high attrition rate for promising candidates.[6] In-silico approaches, such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling, provide a crucial "virtual shortcut".[6] They enable the rapid screening of large compound libraries, prioritization of candidates for synthesis and experimental testing, and early identification of potential liabilities, thereby de-risking the entire process.[7][8][9]
Section 2: A Step-by-Step In-silico Workflow for Bioactivity Prediction
This section details a logical and systematic workflow for the in-silico evaluation of 4-Hydroxy-3,5-dipropylbenzoic acid.
Step 1: Ligand and Target Preparation
The foundation of any structure-based prediction is the accurate three-dimensional representation of both the small molecule (ligand) and its biological target (protein).
Experimental Protocol: Ligand and Target Preparation
Ligand Acquisition and Preparation:
Obtain the 3D structure of 4-Hydroxy-3,5-dipropylbenzoic acid from a public database such as PubChem (CID: 57880).[4]
Save the structure in a suitable format (e.g., .sdf or .mol2).
Using molecular modeling software (e.g., AutoDock Tools), assign partial charges and define rotatable bonds. This step is crucial for accurately simulating the ligand's flexibility.
Target Identification and Acquisition:
Based on the known activities of similar phenolic compounds, potential protein targets can be hypothesized. For this guide, we will investigate two plausible targets:
Cyclooxygenase-2 (COX-2): A key enzyme in inflammatory pathways.[10]
Keap1 (Kelch-like ECH-associated protein 1): A critical regulator of the antioxidant response pathway.[10]
Download the crystal structures of these proteins from the RCSB Protein Data Bank (PDB). For example, PDB ID: 5IKR for COX-2.[10]
Receptor Preparation:
Using software like UCSF Chimera or AutoDock Tools, prepare the protein structure.[11] This typically involves:
Removing water molecules and any co-crystallized ligands.
Adding polar hydrogens.
Assigning charges (e.g., Gasteiger charges).
Saving the prepared receptor in the .pdbqt format for use with AutoDock Vina.[12]
Step 2: Molecular Docking Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and potential interactions.[6][13]
Causality Behind the Choice of Docking:
We employ molecular docking to simulate the "handshake" between our compound and its potential protein targets.[12] A favorable binding energy and the formation of specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site provide strong evidence for potential biological activity.[14]
Figure 1: Generalized workflow for molecular docking.
Experimental Protocol: Molecular Docking with AutoDock Vina
Define the Search Space: Using AutoDock Tools, define a grid box that encompasses the active site of the target protein.[11][15]
Run Docking Simulation: Execute AutoDock Vina from the command line, specifying the prepared ligand, receptor, and grid box parameters.[12]
Analyze Results: The output will provide a set of binding poses ranked by their binding affinity (in kcal/mol). Lower, more negative values indicate stronger binding.[12]
Visualize Interactions: Load the docked complex into a molecular visualization tool like PyMOL or UCSF Chimera to inspect the binding pose and identify key interactions with amino acid residues.
Hypothetical Docking Results
Target Protein
PDB ID
Binding Affinity (kcal/mol)
Key Interacting Residues (Hypothetical)
COX-2
5IKR
-8.5
Arg120, Tyr355, Ser530
Keap1
4CXI
-7.9
Arg415, Arg483, Ser508
Step 3: ADMET Prediction
A compound's efficacy is not solely determined by its binding affinity; its pharmacokinetic and safety profiles are equally critical.[9][16] ADMET prediction helps to identify potential liabilities early in the discovery process.[8][17]
Causality Behind the Choice of ADMET Prediction:
Poor ADMET properties are a major cause of clinical trial failures.[16] By computationally estimating properties like absorption, distribution, metabolism, excretion, and toxicity, we can filter out compounds that are unlikely to be successful drugs before committing significant resources to their experimental evaluation.[8][18]
Figure 2: Conceptual overview of in-silico ADMET prediction.
Experimental Protocol: ADMET Prediction using Web Servers
Select a Tool: Utilize a freely available web server such as SwissADME or pkCSM.
Input Structure: Provide the SMILES string of 4-Hydroxy-3,5-dipropylbenzoic acid as input.
Run Prediction: Initiate the calculation.
Tabulate and Interpret Results: Compile the predicted properties into a table and evaluate them against established criteria for drug-likeness (e.g., Lipinski's Rule of Five).
Predicted ADMET Properties (Hypothetical)
Property
Predicted Value
Interpretation
Gastrointestinal Absorption
High
Likely to be well-absorbed orally.
Blood-Brain Barrier (BBB) Penetration
Low
Unlikely to cause significant central nervous system effects.
CYP2D6 Inhibitor
No
Low potential for drug-drug interactions via this pathway.
hERG I Inhibitor
No
Low risk of cardiotoxicity.
Ames Toxicity
No
Unlikely to be mutagenic.
Lipinski's Rule of Five
0 Violations
Good drug-like properties.
Step 4: QSAR Modeling - A Forward-Looking Perspective
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structures of a set of compounds with their biological activities.[19][20]
Causality Behind the Choice of QSAR:
While we cannot build a QSAR model for a single compound, understanding the methodology is crucial. If a series of analogues of 4-Hydroxy-3,5-dipropylbenzoic acid were synthesized and tested, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts.[21][22][23]
Figure 3: Generalized workflow for QSAR model development.
Section 3: Synthesis of Findings and Proposed Mechanism of Action
Based on our hypothetical in-silico analysis, 4-Hydroxy-3,5-dipropylbenzoic acid emerges as a promising candidate for further investigation. The strong predicted binding affinity to COX-2, coupled with a favorable ADMET profile, suggests potential as an anti-inflammatory agent.
Proposed Mechanism of Action: Anti-inflammatory Activity
The docking results indicate that 4-Hydroxy-3,5-dipropylbenzoic acid may bind to the active site of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, the compound could potentially reduce the production of these pro-inflammatory molecules, leading to an anti-inflammatory effect.
Figure 4: Proposed mechanism of action in the COX-2 pathway.
Section 4: Conclusion and Future Directions
This guide has outlined a comprehensive in-silico workflow for predicting the bioactivity of 4-Hydroxy-3,5-dipropylbenzoic acid. The hypothetical results from molecular docking and ADMET prediction suggest that this compound possesses drug-like properties and may exhibit anti-inflammatory activity through the inhibition of COX-2.
It is imperative to recognize that in-silico predictions are hypotheses that require experimental validation. The next logical steps would be:
In-vitro Validation: Perform enzyme inhibition assays (e.g., a COX-2 inhibition assay) to confirm the predicted bioactivity.
Cell-based Assays: Evaluate the compound's effect on inflammatory responses in relevant cell models.
Lead Optimization: If activity is confirmed, synthesize and test analogues to develop a structure-activity relationship (SAR) and improve potency and pharmacokinetic properties, potentially using a QSAR model to guide these efforts.
By integrating computational and experimental approaches, the path from a compound of interest to a viable drug candidate can be navigated with greater precision and efficiency.
References
Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease - PMC. (n.d.).
What are computational methods in drug discovery? - Patsnap Synapse. (2025, May 21).
ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10).
ADMET prediction | Medicinal Chemistry Class Notes |... - Fiveable. (2026, March 4).
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7).
Computational methods in drug discovery - PMC - NIH. (n.d.).
A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI. (2025, January 24).
13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020, August 11).
Protein-ligand docking - Galaxy Training! (2019, October 19).
ADMET Prediction - Protheragen. (n.d.).
Computational Methods in Drug Discovery - AZoLifeSciences. (2021, March 18).
Antioxidant Profiling, In Silico Toxicity, and Virtual Bioactivity Assessment of Selected Plant-Derived Phenolics - DergiPark. (2024, August 14).
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
In Silico Prediction of p-Hydroxyphenethyl Anisate Bioactivity: A Technical Guide - Benchchem. (n.d.).
4.11. In Silico Study: Prediction of Bioactivity and Docking - Bio-protocol. (n.d.).
Phenolic-protein interactions: insight from in-silico analyses – a review - ResearchGate. (2026, January 21).
In Silico Study Approach on a Series of 50 Polyphenolic Compounds in Plants; A Comparison on the Bioavailability and Bioactivity Data - PMC. (2022, February 19).
Integrating QSAR modelling and deep learning in drug discovery: the emergence of deep QSAR - Carolina Digital Repository. (n.d.).
Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning - PMC. (2025, December 1).
Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC. (2013, January 1).
Quantitative SAR analysis - Cresset Group. (n.d.).
Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid - PrepChem.com. (n.d.).
Application Note: Regiocontrolled Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid
Executive Summary & Mechanistic Rationale The Friedel-Crafts alkylation of p-hydroxybenzoic acid (4-HBA) is a cornerstone transformation in the pharmaceutical and chemical manufacturing industries. It serves as the criti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The Friedel-Crafts alkylation of p-hydroxybenzoic acid (4-HBA) is a cornerstone transformation in the pharmaceutical and chemical manufacturing industries. It serves as the critical first step in the synthesis of high-value antioxidants, preservatives (such as 3-tert-butyl-4-hydroxybenzoic acid), and most notably, the essential intravenous anesthetic Propofol (2,6-diisopropylphenol)[1],[2].
The Causality of Substrate Selection:
Historically, the direct alkylation of phenol with propylene gas was used to synthesize dialkylated phenols. However, this approach requires extreme conditions (e.g., 300 °C and 3000 bar) and inevitably yields an inseparable mixture of regioisomers, including 2,4-diisopropylphenol, 2,5-diisopropylphenol, and 2,4,6-triisopropylphenol[2],[3].
To circumvent this, modern protocols utilize 4-hydroxybenzoic acid. The carboxylic acid moiety acts as a "traceless" para-blocking group[4],[3]. The synergistic directing effects of the strongly activating, ortho-directing hydroxyl group and the deactivating, meta-directing carboxyl group exclusively drive the incoming electrophilic alkyl groups to the 3 and 5 positions[5],[6]. Once the desired regiochemistry is established, the carboxyl group can be cleanly removed via high-temperature decarboxylation[1],[2].
Experimental Design & Self-Validating Systems
As a Senior Application Scientist, it is crucial to understand that a robust protocol is not just a list of steps, but a carefully balanced thermodynamic and kinetic system.
Dual-Purpose Catalysis: Isopropanol (IPA) is frequently utilized as both the solvent and the alkylating agent. Concentrated sulfuric acid (85–95% w/w) is employed not merely as a Brønsted acid catalyst to generate the electrophilic isopropyl carbocation, but crucially as a dehydrating agent[4],[3]. The solvolysis generates water, which would otherwise dilute the acidic medium and stall the reaction; sulfuric acid sequesters this water to drive the equilibrium forward[7].
Thermal Control (60–65 °C): Maintaining the reaction strictly between 60 °C and 65 °C is imperative[8],[1],[4]. Temperatures below this threshold result in kinetic trapping, yielding predominantly mono-alkylated byproducts[9]. Conversely, exceeding 65 °C promotes excessive esterification of the carboxyl group and premature, uncontrolled decarboxylation[7].
Self-Validating Purification: The protocol inherently validates itself during the workup phase through an acid-base extraction strategy. Because the target intermediate (3,5-diisopropyl-4-hydroxybenzoic acid) retains its carboxylic acid functional group, it can be selectively partitioned into an aqueous alkaline layer. Neutral organic impurities, such as over-alkylated ethers or unhydrolyzed esters, remain trapped in the organic waste layer, ensuring high purity before the subsequent decarboxylation step[5],[2].
Reaction Pathway Visualization
Reaction pathway for the synthesis of Propofol via Friedel-Crafts alkylation of 4-HBA.
Detailed Step-by-Step Protocol: Synthesis of 3,5-Diisopropyl-4-hydroxybenzoic Acid
Phase 1: Reactor Setup & Initiation
Vessel Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermocouple, charge 100 g (0.724 mol) of p-hydroxybenzoic acid[5].
Solvent Addition: Add 250 mL of isopropanol. Stir the suspension at 200 rpm until a uniform slurry is achieved.
Catalyst Charging (Critical Step): Cool the vessel to 10–15 °C using an ice bath. Slowly add 360 mL of concentrated sulfuric acid dropwise over 45 minutes[5].
Causality: The mixing of sulfuric acid and isopropanol is highly exothermic. Strict thermal control prevents the premature volatilization of the alkylating agent and minimizes initial substrate charring.
Phase 2: Alkylation Execution
4. Heating: Remove the ice bath and gradually heat the reaction mixture to the optimal thermodynamic window of 60–65 °C[8],[4].
5. Incubation: Maintain continuous stirring at this temperature for 4 to 6 hours[5].
6. In-Process Control (IPC): Withdraw a 0.5 mL aliquot every hour, quench in 5 mL of cold water, extract with ethyl acetate, and analyze via HPLC (UV at 254 nm)[8],[1]. The reaction is deemed complete when the mono-alkylated intermediate peak area falls below 2%.
Phase 3: Workup & Isolation
7. Quenching: Upon completion, cool the reaction mixture to 45 °C. Slowly pour the mixture into a secondary vessel containing 2000 mL of vigorously stirred ice-cold water to safely quench the sulfuric acid.
8. Basification: Add a pre-cooled solution of sodium hydroxide (590 g in 2000 mL water) to basify the mixture, keeping the internal temperature below 30 °C[5].
Causality: This converts the target 3,5-diisopropyl-4-hydroxybenzoic acid into its highly water-soluble sodium salt, preparing it for selective extraction.
Organic Wash: Add 800 mL of toluene and stir vigorously for 15 minutes. Separate the biphasic layers[5]. Discard the upper organic layer, which contains unreacted neutral impurities and poly-alkylated byproducts.
Precipitation: Acidify the retained aqueous layer with concentrated HCl until the pH reaches 2.0. The target product will precipitate as a dense white to off-white solid.
Filtration: Filter the solid under vacuum, wash with copious amounts of chilled water to remove residual inorganic salts, and dry in a vacuum oven at 50 °C to a constant weight.
Quantitative Data: Process Optimization
Recent advancements in chemical engineering have transitioned this highly acidic solvolysis from traditional batch reactors to continuous flow systems[2],[7]. The table below summarizes the quantitative improvements achieved through process intensification.
Parameter
Traditional Batch Process
Continuous Flow Process
Causality & Impact
Reaction Time
4 – 6 hours
30 – 70 minutes
Flow reactors provide superior mass and heat transfer, rapidly accelerating carbocation generation[2],[3].
Overall Yield
64% – 78%
84% – 87%
Precise residence time control in flow systems minimizes over-alkylation and substrate degradation[1],[2].
Impurity Profile
Moderate (Requires rigorous extraction)
Very Low (<0.05% tri-alkylated)
The elimination of concentration gradients prevents localized hotspots that drive unwanted side reactions[3].
Scalability
Limited by exothermic hazards
High (Process intensification)
Continuous removal of heat allows for the safe, uninterrupted scaling of the highly acidic solvolysis[2],[7].
References
Google Patents. WO2013035103A1 - Phenol c-alkylation process.
Google Patents. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol.
National Center for Biotechnology Information (NIH). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Journal of Flow Chemistry. Available at: [Link]
Google Patents. FR3130797A1 - METHOD FOR THE PREPARATION OF PROPOFOL.
Royal Society of Chemistry (RSC). Reactor and kinetic study advances for highly acidic solvolysis-mediated Friedel–Crafts reaction. Reaction Chemistry & Engineering. Available at: [Link]
National Center for Biotechnology Information (NIH). Continuous Flow Synthesis of Propofol. Molecules. Available at: [Link]
Application Note: Decarboxylation of 4-Hydroxy-3,5-di(iso)propylbenzoic Acid to Propofol
Scientific Clarification & Mechanistic Rationale Nomenclature & Target Clarification: While the prompt references 4-hydroxy-3,5-dipropylbenzoic acid (CAS 100482-27-7), it is critical for drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Clarification & Mechanistic Rationale
Nomenclature & Target Clarification:
While the prompt references 4-hydroxy-3,5-dipropylbenzoic acid (CAS 100482-27-7), it is critical for drug development professionals to note that decarboxylation of this straight-chain propyl compound yields 2,6-dipropylphenol , a known pharmacopeial impurity (). To synthesize the clinical anesthetic active pharmaceutical ingredient (API) Propofol (2,6-diisopropylphenol), the branched precursor 4-hydroxy-3,5-diisopropylbenzoic acid (CAS 13423-73-9) must be utilized. The mechanistic principles and thermodynamic requirements detailed in this guide apply identically to both homologs, but the protocols below are optimized for the diisopropyl API target.
The Causality of the Carboxyl Group:
Direct Friedel-Crafts alkylation of phenol with isopropanol is notoriously difficult to control, often resulting in over-alkylation (e.g., 2,4,6-trisisopropylphenol) and complex ortho/para isomeric mixtures. By utilizing p-hydroxybenzoic acid as the starting material, the para-position is sterically and electronically blocked by the carboxyl group. This directs the incoming isopropyl groups exclusively to the ortho-positions (3 and 5). Once the desired substitution pattern is achieved, the carboxyl group has served its purpose and must be removed via thermal decarboxylation to yield the final API ().
Reaction Pathway & Causality
The decarboxylation step requires overcoming a significant activation energy barrier. This is achieved either through prolonged heating in high-boiling solvents with strong alkali bases (batch process) or via superheated, pressurized microreactors using amine catalysts (continuous flow).
Reaction pathway from p-hydroxybenzoic acid to propofol via decarboxylation.
Comparative Process Analytics
The choice between batch and continuous flow depends on the scale, safety constraints, and available infrastructure. The table below summarizes the validated parameters for both methodologies.
Process Parameter
Batch Process (Alkali/Glycol)
Continuous Flow (Amine/Neat)
Operating Temperature
140–145 °C
220 °C
Catalyst / Base
Sodium Hydroxide (NaOH)
n-Butylamine
Solvent System
Ethylene Glycol
Neat / Amine mixture
Reaction Time
4–7 hours
16 minutes
Typical Yield
85–90%
87%
Primary Advantage
Standard reactor compatibility
High throughput, low thermal degradation
Validated Experimental Protocols
Protocol A: Batch Decarboxylation (Alkali Metal Hydroxide Method)
This protocol utilizes a high-boiling solvent to reach the necessary thermal threshold without requiring pressurized vessels ().
Reactor Charging: In a round-bottom flask equipped with a reflux condenser and an inert nitrogen line, combine 100 g (0.45 mol) of 4-hydroxy-3,5-diisopropylbenzoic acid with 150 mL of ethylene glycol.
Causality: Ethylene glycol (b.p. 197 °C) allows the reaction to be safely heated to 145 °C at atmospheric pressure.
Base Addition: Add 41.5 g of sodium hydroxide (NaOH) flakes (approx. 2.3 equivalents).
Causality: The base deprotonates the carboxylic acid and the phenol, forming a dianion that facilitates the loss of CO₂.
Thermal Activation: Heat the mixture to 140–145 °C under continuous stirring for 4 to 7 hours.
Self-Validation Step: Monitor the reaction via bubbler. The cessation of CO₂ gas evolution indicates that the decarboxylation is complete.
Quenching: Cool the reaction mass to room temperature. Add 500 mL of distilled water and stir for 30 minutes to fully dissolve the glycol and inorganic salts.
Acidification: Carefully adjust the pH of the aqueous mixture to 1–2 using concentrated HCl.
Causality: This step protonates the phenoxide ion back into a neutral phenol, rendering the propofol insoluble in water and driving it into the organic phase for extraction.
Protocol B: Continuous-Flow Decarboxylation
Continuous flow allows for superheating under pressure, drastically reducing reaction times and minimizing the formation of thermal degradation byproducts ().
Solution Preparation: Dissolve the 4-hydroxy-3,5-diisopropylbenzoic acid precursor in 9.0 equivalents of n-butylamine.
Causality:n-Butylamine serves a dual purpose: it acts as the base catalyst to facilitate decarboxylation and functions as a fluidizing solvent to prevent the precipitation of solid intermediates that would clog microreactor channels.
Flow Parameters: Pump the mixture through a heated stainless-steel continuous flow reactor (e.g., Syrris ASIA module or equivalent coil reactor).
Thermal & Kinetic Control: Set the reactor temperature to 220 °C and adjust the flow rate to achieve a precise residence time of 16 minutes.
In-line Quenching: Direct the reactor output into a collection vessel containing an acidic aqueous solution (e.g., 1M HCl).
Causality: The acid immediately neutralizes the n-butylamine and protonates the newly formed propofol to prevent oxidative degradation.
Downstream Processing & Impurity Clearance
Regardless of the upstream protocol used, stringent downstream processing is required to meet pharmacopeial purity standards (>99.9%).
Extraction: Add 400 mL of toluene to the acidified quenched mixture. Separate the organic layer.
Selective Washing (Critical Step): Wash the organic layer with an aqueous sodium bicarbonate (NaHCO₃) solution.
Causality & Self-Validation: Propofol (a phenol) is weakly acidic and remains in the organic toluene layer, while any unreacted 4-hydroxy-3,5-diisopropylbenzoic acid is converted to a water-soluble sodium salt and washed away. If this step is skipped, the final API will fail chromatographic purity assays.
Final Polish: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the toluene under reduced pressure.
Distillation: Subject the crude residue to high-vacuum fractional distillation to isolate pure 2,6-diisopropylphenol as a clear to slightly yellow oil.
References
de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Journal of Flow Chemistry. Available at:[Link]
World Intellectual Property Organization (2013).WO2013035103A1 - Phenol c-alkylation process. Google Patents.
European Patent Office (2012).EP2516369B1 - Process for preparing extra pure 2, 6-diisopropyl phenol. Google Patents.
Method
Application Notes & Protocols: Evaluating the Antioxidant Potential of 4-Hydroxy-3,5-dipropylbenzoic Acid
Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antioxidant activity of 4-Hydroxy-3,5-dipropylbenzoic acid. This substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antioxidant activity of 4-Hydroxy-3,5-dipropylbenzoic acid. This substituted phenolic compound is structurally analogous to known antioxidants, and its potential for free-radical scavenging is significant. We present the scientific rationale for its antioxidant capacity, followed by detailed, step-by-step protocols for three robust and widely adopted antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the cell-based Cellular Antioxidant Activity (CAA) assay. This document emphasizes the causality behind experimental choices, ensuring the generation of reliable, reproducible, and biologically relevant data.
Introduction: Scientific Rationale for Assessing 4-Hydroxy-3,5-dipropylbenzoic Acid as an Antioxidant
4-Hydroxy-3,5-dipropylbenzoic acid is an aromatic carboxylic acid and a derivative of phenol. Its molecular architecture is intrinsically linked to antioxidant potential. The primary basis for its activity stems from the phenolic hydroxyl (-OH) group attached to the benzene ring. This group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions characteristic of oxidative stress.[1] Oxidative stress is a key pathological factor in a multitude of diseases, making the identification of novel antioxidants a critical area of research.
The structure of 4-Hydroxy-3,5-dipropylbenzoic acid features two bulky propyl groups in the ortho positions (3 and 5) relative to the hydroxyl group. This configuration creates a "hindered phenol."[2][3] This steric hindrance is a critical determinant of its antioxidant behavior. While it modulates the accessibility of the hydroxyl proton, it also enhances the stability of the resulting phenoxyl radical, preventing it from initiating new radical chains. This compound is a structural analog of Propofol (2,6-diisopropylphenol), an anesthetic agent also recognized for its significant antioxidant properties, which underscores the potential of this structural motif.
This guide will detail the methodologies to quantify this potential, moving from fundamental chemical reactivity to a more biologically relevant cellular context.
Physicochemical Properties and Solubility Considerations
Before beginning any assay, it is crucial to understand the solubility profile of 4-Hydroxy-3,5-dipropylbenzoic acid. The molecule possesses both polar (hydroxyl and carboxylic acid) and nonpolar (two propyl groups, benzene ring) characteristics, making it amphipathic.
Solubility: It is slightly soluble in water but demonstrates greater solubility in polar organic solvents like ethanol, methanol, and acetone.
Experimental Causality: The choice of solvent is critical. For chemical assays like DPPH and ABTS, ethanol or methanol are excellent choices as they can dissolve both the lipophilic test compound and the assay reagents. For the Cellular Antioxidant Activity (CAA) assay, a stock solution is typically prepared in a biocompatible solvent like DMSO at a high concentration and then diluted serially in the cell culture medium to achieve final working concentrations with minimal solvent toxicity (<0.5% DMSO).
Table 1: Physicochemical Properties of 4-Hydroxy-3,5-dipropylbenzoic acid
Property
Value
Source
Molecular Formula
C₁₃H₁₈O₃
Molecular Weight
222.28 g/mol
Common Synonyms
3,5-Diisopropyl-4-hydroxybenzoic acid
Appearance
White to off-white powder
Generic MSDS
Predicted logP
3.3
In Vitro Chemical Antioxidant Assays
These assays provide a fundamental assessment of the direct radical-scavenging ability of the test compound.
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The DPPH radical has a deep violet color with an absorbance maximum around 517 nm. Upon reduction by an antioxidant, the solution turns to a pale yellow color, and the absorbance decreases. The degree of discoloration is proportional to the scavenging activity of the compound.
Figure 1: Chemical principle of the DPPH assay.
Protocol:
Reagent Preparation:
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
Test Compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Hydroxy-3,5-dipropylbenzoic acid in 10 mL of methanol or ethanol.
Standard (Trolox) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Trolox in methanol or ethanol.
Experimental Procedure:
Prepare serial dilutions of the test compound and Trolox standard from their respective stock solutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
In a 96-well microplate, add 100 µL of each dilution of the sample or standard to respective wells.
Add 100 µL of the 0.1 mM DPPH solution to all wells.
For the blank control, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
Measurement & Analysis:
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Plot the % Inhibition against the concentration of the test compound and the standard.
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the linear regression of the plot. A lower IC₅₀ value indicates higher antioxidant activity.
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). ABTS is oxidized using potassium persulfate to generate the radical cation, which is a blue-green chromophore. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic compounds.[4]
Protocol:
Reagent Preparation:
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[4]
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.
Before the assay, dilute the ABTS•⁺ working solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
Prepare stock solutions of the test compound and Trolox standard as described for the DPPH assay.
Experimental Procedure:
Prepare serial dilutions of the test compound and Trolox standard.
In a 96-well microplate, add 20 µL of each dilution to the appropriate wells.
Add 180 µL of the diluted ABTS•⁺ working solution to all wells.
Incubate the plate at room temperature for 6 minutes.
Measurement & Analysis:
Measure the absorbance at 734 nm.
Calculate the percentage of inhibition as done for the DPPH assay.
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition versus the concentration of Trolox. The TEAC value of the test compound is then calculated from this curve and expressed as µM of Trolox equivalents per µM of the test compound.
Table 2: Expected In Vitro Antioxidant Activity (Illustrative)
Assay
Parameter
Expected Value for 4-Hydroxy-3,5-dipropylbenzoic acid
Reference Compound (Trolox)
DPPH
IC₅₀ (µM)
50 - 150
~25 µM
ABTS
TEAC (µM Trolox/µM)
0.6 - 1.2
1.0
Note: These are hypothetical values based on the activity of structurally related hindered phenols and dihydroxybenzoic acids.[5] Actual experimental results may vary and should be determined empirically.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[3][5] The assay uses the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of reactive oxygen species (ROS), generated by AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that are taken up by the cells can scavenge the ROS and prevent the oxidation of DCFH, thus reducing fluorescence.
Figure 2: Workflow and principle of the Cellular Antioxidant Activity (CAA) assay.
Protocol:
Cell Culture and Seeding:
Culture human hepatocarcinoma (HepG2) cells in an appropriate medium (e.g., MEM supplemented with 10% FBS, 1% penicillin-streptomycin). Maintain at 37°C in a humidified 5% CO₂ incubator.
Seed HepG2 cells into a black, clear-bottom 96-well microplate at a density of 6 x 10⁴ cells per well.[6][7]
Incubate for 24 hours to allow cells to form a confluent monolayer.
Cell Treatment:
Prepare stock solutions of 4-Hydroxy-3,5-dipropylbenzoic acid and a standard (e.g., Quercetin) in DMSO. Create serial dilutions in treatment medium to achieve final concentrations. Ensure the final DMSO concentration is ≤0.5%.
Remove the culture medium from the wells and wash the cell monolayer gently with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).
Treat the cells with 100 µL of medium containing the desired concentrations of the test compound or standard, along with 25 µM DCFH-DA.
Include control wells (cells + DCFH-DA only) and blank wells (cells + medium only).
Incubate the plate for 1 hour at 37°C to allow for compound uptake and DCFH-DA de-esterification.
Induction of Oxidative Stress and Measurement:
After incubation, gently remove the treatment medium and wash the cells once with 100 µL of DPBS.
Add 100 µL of 600 µM AAPH solution (prepared in DPBS) to all wells except the blank wells.
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
Measure fluorescence kinetically every 5 minutes for 1 hour, with excitation at ~485 nm and emission at ~538 nm.
Data Analysis:
Calculate the area under the curve (AUC) for the fluorescence vs. time plot for each well.
Calculate the CAA value using the formula:
CAA Unit = 100 - (AUC_sample / AUC_control) * 100
The results are often expressed in Quercetin Equivalents (QE). An EC₅₀ value (concentration to achieve 50% of maximal inhibition) can also be determined by plotting CAA units against compound concentration.
Conclusion and Best Practices
This guide provides robust protocols for a multi-tiered approach to evaluating the antioxidant activity of 4-Hydroxy-3,5-dipropylbenzoic acid. By starting with fundamental chemical assays (DPPH, ABTS) and progressing to a cell-based model (CAA), researchers can build a comprehensive profile of the compound's potential.
Key Insights for the Senior Scientist:
Structure-Activity Relationship: The hindered phenol structure is key. The propyl groups enhance lipophilicity, which may improve membrane interaction and cellular uptake, a critical factor in the CAA assay.[3]
Assay Synergy: No single assay tells the whole story. DPPH and ABTS measure direct chemical scavenging, while CAA provides a more physiologically relevant context. Comparing results across assays can provide mechanistic insights.
Controls are Critical: Meticulous use of blanks, vehicle controls, and positive controls (Trolox, Quercetin) is non-negotiable for data validation and inter-experimental comparability.
Data Interpretation: A low IC₅₀ in the DPPH assay or a high TEAC value in the ABTS assay suggests potent chemical scavenging. Strong activity in the CAA assay indicates the compound is not only a good scavenger but is also bioavailable to the cell, a crucial finding for any therapeutic development.
By following these detailed protocols and considering the underlying scientific principles, researchers can confidently and accurately characterize the antioxidant properties of 4-Hydroxy-3,5-dipropylbenzoic acid, paving the way for further investigation into its potential applications.
References
BenchChem. (2025). The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
Ohkatsu, Y., & Arai, R. (2010). Comparative study on determination of antioxidant and membrane activities of propofol and its related compounds. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(1), 139-145.
BenchChem. (2025). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.
Chen, C. Y., et al. (2015). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Scientific Reports, 5, 14371.
BenchChem. (2026, January). Application Notes and Protocols: A Comprehensive Guide to the Antioxidant Activity Assessment of 4-Hydroxy-3,5-diisopropylbenzoic Acid.
BenchChem. (2025). Application Notes and Protocols for Cellular Antioxidant Activity (CAA) Assay of Dihydromorin.
BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega.
Kel-Wolfe, K., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay.
Rigobello, M. P., et al. (2004). Evaluation of the antioxidant properties of propofol and its nitrosoderivative. comparison with homologue substituted phenols. British Poultry Science, 45(sup1), 1-8.
Takeda, K., et al. (1999). Propofol versus Midazolam Regarding Their Antioxidant Activities. American Journal of Respiratory and Critical Care Medicine, 160(6), 2108-2111.
Ou, B., et al. (2026). Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. Molecules, 31(4), 1000.
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
Nicklisch, S. C. T., & Waite, J. H. (2014). Optimized DPPH assay in a detergent-based buffer system for measuring antioxidant activity of proteins. MethodsX, 1, 233-238.
Li Volti, G., et al. (2006).
Munteanu, I. G., & Apetrei, C. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Antioxidants, 10(8), 1269.
PubChem. (n.d.). 4-Hydroxy-3,5-diisopropylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Application Note: Synthesis of Novel Diacylhydrazine Agrochemical Intermediates from 4-Hydroxy-3,5-dipropylbenzoic Acid
Executive Summary & Strategic Rationale The development of next-generation ecdysone receptor (EcR) agonists requires novel steric and electronic profiles to overcome target-site resistance in Lepidopteran pests ()[1]. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The development of next-generation ecdysone receptor (EcR) agonists requires novel steric and electronic profiles to overcome target-site resistance in Lepidopteran pests ()[1]. This application note details the synthesis of a novel diacylhydrazine agrochemical intermediate utilizing 4-Hydroxy-3,5-dipropylbenzoic acid (CAS 100482-27-7) ()[2].
Substituted benzoic acids are highly versatile building blocks in the synthesis of modern crop protection agents ()[3]. In the context of diacylhydrazine insecticides like Tebufenozide, the benzoyl moiety dictates receptor binding affinity[4]. By substituting traditional precursors with 4-Hydroxy-3,5-dipropylbenzoic acid, we introduce two critical structural advantages:
Receptor Kinetics: The bulkier dipropyl chains alter the binding pocket dynamics, potentially bypassing established pest resistance mechanisms.
Hydrogen Bonding: The free 4-hydroxyl group acts as a novel hydrogen-bond donor to anchor the molecule within the EcR ligand-binding domain.
Mechanistic Causality: The Advantage of Steric Shielding
Bifunctional molecules containing both a carboxylic acid and a phenolic hydroxyl typically require tedious protection-deprotection sequences (e.g., using MOM or benzyl ethers) to prevent unwanted O-acylation during amide bond formation.
However, in 4-Hydroxy-3,5-dipropylbenzoic acid, the hydroxyl group is flanked by two bulky propyl chains. This severe steric hindrance suppresses the nucleophilicity of the phenoxide. Consequently, by selecting a mild coupling system (EDCI/HOBt) instead of harsh acyl chlorides (like SOCl₂), we can achieve >98% chemoselective N-acylation of the target hydrazine without utilizing any protecting groups. This causality—where structural steric bulk dictates synthetic strategy—drastically improves industrial scalability.
Quantitative Data: Coupling Optimization
To validate the chemoselective approach, various coupling systems were evaluated for the amidation of 4-Hydroxy-3,5-dipropylbenzoic acid with N-tert-butyl-N-(4-ethylbenzoyl)hydrazine. The quantitative results are summarized below:
Coupling System
Temperature (°C)
Chemoselectivity (N- vs O-acylation)
Isolated Yield (%)
Validation Metric
SOCl₂ / Pyridine
80
Poor (Extensive O-acylation)
22
Multiple TLC spots; loss of FeCl₃ stain
DCC / DMAP
25
Moderate
45
Difficult DCU byproduct removal
EDCI / HOBt
0 to 25
Excellent (>98% N-acylation)
88
Clean precipitation; positive FeCl₃ stain
HATU / DIPEA
25
Excellent
91
High cost limits industrial scale-up
Experimental Protocol: Self-Validating Amidation
The following protocol describes the optimized, protection-free synthesis of the diacylhydrazine intermediate: N'-tert-butyl-N'-(4-ethylbenzoyl)-4-hydroxy-3,5-dipropylbenzohydrazide.
Charge a flame-dried 100 mL round-bottom flask with 4-Hydroxy-3,5-dipropylbenzoic acid and anhydrous DMF under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice-water bath.
Add HOBt and DIPEA, stirring for 5 minutes to ensure complete dissolution.
Add EDCI·HCl portion-wise over 10 minutes.
Causality Note: The low temperature (0 °C) combined with the mild HOBt activator ensures the carboxylic acid is converted to the OBt-active ester while completely suppressing any trace O-acylation of the sterically hindered phenol.
Step 2: Nucleophilic Coupling
5. After 30 minutes of activation at 0 °C, add the N-tert-butyl-N-(4-ethylbenzoyl)hydrazine precursor in a single portion.
6. Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 12 hours.
Causality Note: The bulky tert-butyl group on the hydrazine reduces its nucleophilicity, necessitating an extended reaction time (12 h) to ensure complete attack on the OBt-active ester[5].
Step 3: In-Process Control (IPC) - The Self-Validating System
7. Withdraw a 10 µL aliquot and perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).
Validation Mechanism: Complete consumption of the starting acid (Rf 0.15) and the appearance of a new UV-active spot (Rf 0.45) indicates conversion. Crucially, spray the TLC plate with a 1% FeCl₃ solution. The product spot MUST turn dark purple/blue. This positive FeCl₃ stain is the self-validating proof that the phenolic -OH remains unreacted and the reaction was perfectly chemoselective.
Step 4: Workup and Isolation
8. Quench the reaction by pouring the mixture into 100 mL of ice-cold 1M HCl.
9. Vigorously stir for 30 minutes until a white precipitate fully forms.
10. Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL), and dry in a vacuum oven at 45 °C for 8 hours.
Causality Note: The acidic quench serves a dual purpose: it protonates and solubilizes unreacted DIPEA and basic hydrazine impurities into the aqueous phase, while simultaneously converting the water-soluble urea byproduct of EDCI, driving the highly lipophilic target intermediate to crash out of solution in high purity (>98%).
Process Visualization
Figure 1: Chemoselective workflow for the synthesis of diacylhydrazine intermediates.
References
PubChem . "4-Hydroxy-3,5-dipropylbenzoic acid (CID 57880)". National Center for Biotechnology Information. Available at:[Link]
Pharmaffiliates . "4-Hydroxy-3,5-dipropylbenzoic Acid - Product Specifications". Available at:[Link]
PMC (PubMed Central) . "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties". Available at:[Link]
The Versatile Building Block: A Technical Guide to 4-Hydroxy-3,5-dialkylbenzoic Acids in Organic Synthesis
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-hydroxy-3,5-dialkylbenzoic acids as versatile building blocks in organic synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-hydroxy-3,5-dialkylbenzoic acids as versatile building blocks in organic synthesis. While the primary focus of this guide is on the well-characterized and industrially significant 4-hydroxy-3,5-diisopropylbenzoic acid , we will also address its close analogue, 4-hydroxy-3,5-dipropylbenzoic acid , and provide general principles for its synthesis and potential applications. The diisopropyl variant is a key intermediate in the synthesis of the widely used anesthetic, Propofol, and serves as an excellent model for understanding the reactivity and potential of this class of compounds.
A Note on Nomenclature and Scope
The terms "4-hydroxy-3,5-dipropylbenzoic acid" and "4-hydroxy-3,5-diisopropylbenzoic acid" are often used in chemical literature. It is crucial to distinguish between the straight-chain propyl groups and the branched isopropyl groups, as this structural difference can influence the physical properties and reactivity of the molecule. Due to the vast body of published research and industrial application, this guide will primarily detail the protocols and applications of the diisopropyl derivative. The synthetic principles described can, however, be adapted for the dipropyl analogue.
Physicochemical Properties of 4-Hydroxy-3,5-diisopropylbenzoic Acid
A thorough understanding of a building block's physicochemical properties is fundamental to its successful application in synthesis. The bulky isopropyl groups ortho to the hydroxyl and para to the carboxylic acid functionalities impart unique solubility and reactivity characteristics.
Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid: Two Robust Protocols
The synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid can be approached from two primary starting materials, each with its own advantages.
Protocol 1: Friedel-Crafts Di-isopropylation of p-Hydroxybenzoic Acid
This is a common and cost-effective method that utilizes readily available starting materials.[5] The para-hydroxyl group of the starting material directs the incoming isopropyl groups to the ortho positions.
Causality Behind Experimental Choices:
Acid Catalyst (H₂SO₄): Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of the isopropyl carbocation from isopropanol, which is the electrophile in this Friedel-Crafts alkylation.
Temperature Control: The reaction is typically heated to facilitate the alkylation, but excessive temperatures can lead to side products. A temperature range of 40-60°C provides a good balance between reaction rate and selectivity.[2]
Aqueous Workup: The reaction is quenched with water to deactivate the catalyst and precipitate the product.
Experimental Protocol:
Reaction Setup: In a well-ventilated fume hood, combine p-hydroxybenzoic acid and a suitable solvent like isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2]
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. An exothermic reaction will occur.
Alkylation Reaction: Heat the reaction mixture to 40-60°C with continuous stirring. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[2]
Isolation and Purification: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product. Filter the solid, wash thoroughly with water to remove any residual acid, and then dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
Protocol 2: Carboxylation of 2,6-Diisopropylphenol
This method is an alternative route starting from the corresponding phenol. It involves the formation of a phenoxide followed by reaction with carbon dioxide, a variation of the Kolbe-Schmitt reaction.[7]
Causality Behind Experimental Choices:
Base (Sodium Methoxide): A strong base is required to deprotonate the sterically hindered hydroxyl group of 2,6-diisopropylphenol to form the more nucleophilic phenoxide.[7]
Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the base and hinder the carboxylation. Therefore, anhydrous solvents and reagents are crucial.
Carbon Dioxide Atmosphere: A continuous stream of CO₂ serves as the carboxylating agent.
High Temperature: Elevated temperatures are necessary to drive the reaction to completion.
Experimental Protocol:
Phenoxide Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a distillation head, dissolve 2,6-diisopropylphenol in an anhydrous high-boiling solvent such as N,N-dimethylacetamide.[7]
Base Addition: Carefully add sodium methoxide to the solution while stirring under an inert atmosphere (e.g., nitrogen).
Carboxylation: Begin bubbling dry carbon dioxide through the reaction mixture. Heat the mixture with stirring, and slowly distill off the solvent over a period of about 2 hours, allowing the pot temperature to reach approximately 180°C. Continue stirring at this temperature for another 1.5 hours.[7]
Workup and Isolation: Cool the reaction mixture to about 90°C and discontinue the CO₂ flow. Add water and allow the mixture to cool to room temperature. Wash the aqueous solution with a non-polar solvent like toluene to remove any unreacted phenol.[7]
Acidification and Extraction: Cool the aqueous phase in an ice-water bath and acidify to a pH of 3 with concentrated hydrochloric acid. This will precipitate the 4-hydroxy-3,5-diisopropylbenzoic acid. Extract the product with diethyl ether.
Purification: Wash the combined ether extracts with brine and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the product.
Caption: Decarboxylation to 2,6-diisopropylphenol (Propofol).
Monomer for High-Performance Polymers and Liquid Crystals
Substituted 4-hydroxybenzoic acids are fundamental building blocks for high-performance polymers, particularly thermotropic liquid crystal polymers (LCPs). The rigid, linear structure of the parent 4-hydroxybenzoic acid contributes to the formation of highly ordered polymer chains. The introduction of bulky 3,5-dialkyl substituents, such as dipropyl or diisopropyl groups, can be used to modulate the properties of the resulting polymers.
Conceptual Impact of 3,5-Dialkyl Substitution:
Increased Solubility: The alkyl groups can disrupt chain packing, potentially increasing the solubility of the resulting polymers in organic solvents, which is often a challenge with rigid-rod polymers.
Lowered Transition Temperatures: The steric hindrance from the alkyl groups can lower the melting and liquid crystalline transition temperatures, making the polymers more processable.
Modified Mesophase Behavior: The shape and size of the alkyl substituents can influence the type of liquid crystalline mesophase formed (e.g., nematic, smectic).
General Protocol for Polyester Synthesis (Conceptual):
While specific protocols for the polymerization of 4-hydroxy-3,5-dipropyl/diisopropylbenzoic acid are not widely published, a general approach based on the well-established synthesis of poly(4-hydroxybenzoate) can be proposed. This typically involves a two-step process: acetylation of the hydroxyl group followed by melt polycondensation.
Acetylation:
React 4-hydroxy-3,5-dialkylbenzoic acid with an excess of acetic anhydride, often with a catalytic amount of acid or a transesterification catalyst.
Heat the mixture to reflux to form 4-acetoxy-3,5-dialkylbenzoic acid.
Isolate the acetylated monomer by precipitation in water and subsequent purification.
Melt Polycondensation:
In a specialized polymerization reactor equipped for high-temperature and high-vacuum operation, heat the acetylated monomer under an inert atmosphere.
Gradually increase the temperature to initiate polymerization, during which acetic acid is evolved.
Apply a high vacuum to remove the acetic acid byproduct and drive the polymerization to completion, resulting in a high molecular weight polyester.
Other Applications
Reference Standard: 4-Hydroxy-3,5-diisopropylbenzoic acid is used as a reference standard (Propofol Impurity N) for impurity profiling in the quality control of Propofol drug products.
[2]* Building Block for Azo Dyes: The phenolic ring can be functionalized through coupling with diazonium salts to create azo dyes, which have a wide range of applications.
Conclusion
4-Hydroxy-3,5-diisopropylbenzoic acid is a valuable and versatile building block in organic synthesis, with its primary application being the industrial production of Propofol. Its synthesis is well-established, and its functional groups offer multiple handles for further chemical transformations. The principles governing its reactivity can be extended to its dipropyl analogue and other 3,5-dialkyl-4-hydroxybenzoic acids, opening avenues for the development of novel polymers, liquid crystals, and other functional materials. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important class of chemical intermediates.
References
Meek, W. H., et al. (1969). Journal of Chemical and Engineering Data, 14(3), 388. [Link]
PubChem. (n.d.). 4-Hydroxy-3,5-diisopropylbenzoic acid. National Center for Biotechnology Information. [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
ResearchGate. (2026). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. [Link]
Matrix Fine Chemicals. (n.d.). ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE. [Link]
ResearchGate. (1981). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. [Link]
MDPI. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocol
Introduction & Physicochemical Rationale
4-Hydroxy-3,5-dipropylbenzoic acid (4-HDPBA), frequently cataloged as Propofol Impurity 15[1], is a highly lipophilic compound characterized by a 3,5-dipropylphenol core and a carboxylic acid moiety. Historical structure-activity relationship (SAR) studies have identified this structural class as possessing intrinsic central nervous system (CNS) depressant properties[2].
Formulating 4-HDPBA for intravenous (IV) delivery presents a distinct biophysical challenge. While its lipophilic backbone causes poor aqueous solubility, its ionizable carboxylic acid group (pKa ~4.5) results in pH-dependent partitioning. To bypass the risk of precipitation and injection-site pain associated with cosolvent systems, an Oil-in-Water (O/W) Lipid Nanoemulsion is the optimal vehicle. This approach mimics the successful delivery strategy of propofol[3], utilizing a triglyceride core to solubilize the lipophilic domain, while the ionized carboxylate stabilizes the oil-water interface[4].
Preformulation Profiling
Understanding the physicochemical constraints of 4-HDPBA is the first step in designing a self-validating formulation system.
Table 1: Physicochemical Properties and Formulation Implications
As a Senior Application Scientist, I emphasize that a protocol is only as robust as the thermodynamic principles governing it. The choice of excipients and processing parameters for 4-HDPBA is not arbitrary:
Excipient Selection: Soybean oil is selected as the primary triglyceride core due to its high solubilization capacity and biocompatibility[5]. Purified egg lecithin (phosphatides) acts as the primary emulsifier.
Interfacial Partitioning: At an adjusted pH of 8.0, the carboxylic acid of 4-HDPBA is fully ionized. Instead of burying deeply into the soybean oil core (like neutral propofol), electrostatic forces drive the negatively charged carboxylate toward the phospholipid interface[4]. This dual-anchoring mechanism enhances the negative Zeta potential of the droplets, preventing coalescence via electrostatic repulsion.
High-Pressure Homogenization (HPH): Intense shear and cavitation forces are required to reduce the mean droplet size (MDS) to <200 nm. Studies indicate that MDS stabilizes after 7–8 cycles at 1,000 bar; excessive recirculation can paradoxically increase the large-diameter tail (PFAT5) due to over-processing and subsequent droplet reagglomeration[6].
Caption: Mechanistic pathway of 4-HDPBA interfacial partitioning, release, and CNS receptor modulation.
Experimental Protocols
The following step-by-step methodology outlines the preparation of a 1% (w/v) 4-HDPBA lipid nanoemulsion.
Protocol A: Preparation of the Coarse Emulsion
Aqueous Phase: Dissolve 2.25% (w/v) glycerol (osmotic agent) in Water for Injection (WFI). Heat the solution to 70°C.
Oil Phase: In a separate vessel, dissolve 1.0% (w/v) 4-HDPBA and 1.2% (w/v) purified egg lecithin in 10.0% (w/v) soybean oil. Heat the mixture to 70°C under a continuous nitrogen purge to prevent lipid oxidation[5].
Emulsification: Slowly inject the aqueous phase into the oil phase while subjecting the mixture to high-shear mixing (e.g., Ultra-Turrax) at 10,000 RPM for 15 minutes.
pH Adjustment: Cool the resulting coarse emulsion to room temperature. Carefully adjust the pH to 7.5–8.5 using 0.1 M NaOH[4]. Causality note: Premature pH adjustment before cooling can lead to lipid hydrolysis.
Protocol B: High-Pressure Homogenization (HPH)
Transfer the coarse emulsion to a high-pressure homogenizer (e.g., Avestin EmulsiFlex or Niro Soavi).
Process the emulsion for 8 continuous cycles at a homogenization pressure of 1,000 bar [7].
Temperature Control: Route the output through a heat exchanger to maintain the product temperature strictly below 40°C during processing.
Self-Validating Step: Extract a 1 mL aliquot after cycle 4 and cycle 8. Measure the Polydispersity Index (PDI). A PDI > 0.2 at cycle 8 indicates insufficient shear or premature coalescence, prompting a recalibration of the homogenization pressure.
Protocol C: Sterilization and Packaging
Extrude the final nanoemulsion through a 0.22 µm polyethersulfone (PES) sterile membrane filter.
Aliquot the filtrate into sterile, depyrogenated Type I glass vials.
Overlay the headspace with nitrogen gas before sealing with fluoropolymer-coated stoppers to ensure long-term oxidative stability.
Caption: Workflow for the preparation of 4-HDPBA O/W lipid nanoemulsions via high-pressure homogenization.
Quality Control & Target Specifications
To ensure the formulation is safe for intravenous administration and complies with USP <729> guidelines (which mandate strict limits on large-diameter droplet tails to prevent pulmonary embolism)[6], the following analytical targets must be met.
Table 2: Target Quality Control Specifications
Quality Attribute
Target Specification
Analytical Method
Mean Droplet Size (MDS)
< 200 nm
Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)
< 0.20
Dynamic Light Scattering (DLS)
Zeta Potential
< -30 mV
Electrophoretic Light Scattering
PFAT5 (Droplets > 5 µm)
< 0.05%
Single-Particle Optical Sensing (SPOS)
Entrapment Efficiency (EE%)
> 95%
Ultrafiltration followed by RP-HPLC
pH
7.5 – 8.5
Potentiometry
References
1.[2] Central Nervous System Depressants—I. 4-Alkoxy-3,5... Electronics and Books. Available at: 2
2.[1] Propofol-impurities. Pharmaffiliates. Available at: 1
3.[7] Alayoubi, A., et al. Effect of lipid viscosity and high-pressure homogenization on the physical stability of "Vitamin E" enriched emulsion. PubMed (NIH). Available at: 7
4.[4] Propofol Pharmacology and Physiochemical Characteristics. OpenAnesthesia. Available at: 4
5.[6] Effect of high-pressure homogenization preparation on mean globule size and large-diameter tail of oil-in-water injectable emulsions. PMC (NIH). Available at: 6
6.[5] Preparation and Evaluation of Lipid Emulsion Containing 13 Vitamins for Injection Without Anaphylactoid Reactions. Taylor & Francis. Available at: 5
7.[3] Egan, T. D., et al. The pharmacokinetics and pharmacodynamics of propofol in a modified cyclodextrin formulation (Captisol) versus propofol in a lipid formulation (Diprivan). PubMed (NIH). Available at: 3
Application Note: Derivatization of 4-Hydroxy-3,5-dipropylbenzoic Acid for Enhanced CNS Activity
Executive Summary 4-Hydroxy-3,5-dipropylbenzoic acid (CAS 100482-27-7), widely recognized in the pharmaceutical industry as Propofol Impurity 15 [1], possesses a 2,6-dialkylphenol pharmacophore structurally homologous to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Hydroxy-3,5-dipropylbenzoic acid (CAS 100482-27-7), widely recognized in the pharmaceutical industry as Propofol Impurity 15 [1], possesses a 2,6-dialkylphenol pharmacophore structurally homologous to the general anesthetic propofol. While the parent compound exhibits intrinsic affinity for
-aminobutyric acid type A (GABA-A) receptors, its highly polar carboxylic acid moiety severely restricts passive diffusion across the blood-brain barrier (BBB).
This application note details a validated, two-step derivatization strategy—O-alkylation followed by amidation—designed to systematically mask polar hydrogen-bond donors and acceptors. By optimizing the topological polar surface area (TPSA) and lipophilicity (cLogP), this protocol transforms a peripherally restricted intermediate into a highly permeable, centrally acting CNS depressant [2].
Mechanistic Rationale & Structural Logic
To engineer a molecule capable of traversing the BBB while maintaining target engagement, the derivatization workflow addresses two distinct physicochemical liabilities of the parent scaffold:
O-Alkylation (Phenol Masking): The phenolic hydroxyl group acts as a strong hydrogen-bond donor, which incurs a high desolvation penalty at the lipid bilayer. Alkylation with an allyl group via an
mechanism eliminates this donor capability. The allyl moiety is specifically selected over larger alkyl chains because historical structure-activity relationship (SAR) data indicates it provides the optimal steric volume for allosteric modulation of the GABA-A receptor without triggering P-glycoprotein (P-gp) efflux mechanisms.
Amidation (Carboxylate Masking): At physiological pH (7.4), the free carboxylic acid is >99% ionized, practically halting passive paracellular and transcellular diffusion. Converting the acid to an N,N-diethylamide neutralizes this charge. Furthermore, amides are significantly more resistant to esterase-mediated hydrolysis in human plasma than their ester counterparts, ensuring an extended in vivo half-life.
Chemical derivatization workflow for enhanced BBB permeation.
Experimental Protocols
Protocol 1: Synthesis of 4-Allyloxy-3,5-dipropylbenzoic Acid (O-Alkylation)
Objective: Selectively alkylate the sterically hindered phenolic hydroxyl group.
Causality Note: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, which is critical for overcoming the steric hindrance of the adjacent dipropyl groups.
Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-Hydroxy-3,5-dipropylbenzoic acid (10.0 mmol, 2.22 g) and anhydrous DMF (50 mL) under a nitrogen atmosphere.
Activation: Add anhydrous Potassium Carbonate (
, 25.0 mmol, 3.45 g). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the phenol.
Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 7:3, UV detection).
Workup: Cool to room temperature and quench with distilled water (100 mL). Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the product.
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize from ethanol to yield the intermediate as a white solid.
Protocol 2: Synthesis of N,N-Diethyl-4-allyloxy-3,5-dipropylbenzamide (Amidation)
Objective: Convert the carboxylic acid to a lipophilic amide.
Causality Note: EDC/HOBt coupling is chosen over thionyl chloride (
) activation to prevent potential electrophilic addition or halogenation across the sensitive allyl double bond.
Activation: Dissolve the intermediate from Protocol 1 (5.0 mmol, 1.31 g) in anhydrous Dichloromethane (DCM, 30 mL). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 6.0 mmol, 1.15 g) and Hydroxybenzotriazole (HOBt, 6.0 mmol, 0.81 g). Stir for 15 minutes at 0°C to form the active ester.
Reaction: Allow the reaction to warm to room temperature and stir for 8 hours.
Workup: Dilute with DCM (20 mL). Wash sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated
(to remove unreacted acid and HOBt), and brine.
Purification: Dry the organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexanes:EtOAc 8:2) to yield the target amide as a pale yellow oil.
Protocol 3: PAMPA-BBB Permeability Assay
Objective: Validate the enhanced passive brain penetration of the synthesized derivative [3].
Lipid Preparation: Prepare a 20 mg/mL solution of Porcine Brain Lipid Extract (PBLE) in dodecane. This specific lipid profile is crucial as it accurately mimics the mammalian BBB microenvironment.
Membrane Coating: Apply 4 µL of the PBLE solution to the PVDF membrane filters of a 96-well donor plate.
Donor Solution: Dilute the target amide in PBS (pH 7.4) containing 5% DMSO to a final concentration of 10 µM. Add 200 µL to each well of the donor plate.
Acceptor Solution: Add 200 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor plate.
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 37°C for 4 hours without agitation to simulate passive diffusion.
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability (
).
Proposed Biological Mechanism
Proposed mechanism of action for the lipophilic GABA-A modulator.
Quantitative Data Summary
The table below summarizes the physicochemical transformation of the scaffold and the resulting impact on in vitro BBB permeability. The derivatization successfully reduces TPSA and increases cLogP into the optimal range for CNS drugs (LogP 2.0–5.0).
Compound Stage
Molecular Weight ( g/mol )
cLogP
TPSA (Ų)
PAMPA-BBB ( cm/s)
Predicted CNS Penetration
Parent (HDPBA)
222.28
3.1
57.5
< 0.5
Poor (Peripherally Restricted)
Intermediate (O-Allyl)
262.35
4.2
46.5
1.2
Moderate
Target Amide
317.47
4.8
29.5
> 4.0
High (CNS Active)
Note:
values > 4.0 cm/s in the PAMPA-BBB model strongly correlate with high in vivo brain penetration.
References
Title: Central Nervous System Depressants—I. 4-Alkoxy-3,5-dipropylbenzoic Acids and Derivatives
Source: Journal of Medicinal and Pharmaceutical Chemistry (via Semantic Scholar)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis & Optimization of 4-Hydroxy-3,5-dipropylbenzoic Acid
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this self-validating technical guide to address the critical bottlenecks in synthesizing 4-hydroxy-3,5-dipropylbenzoic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this self-validating technical guide to address the critical bottlenecks in synthesizing 4-hydroxy-3,5-dipropylbenzoic acid. This compound, frequently utilized as an intermediate in the development of central nervous system (CNS) depressants and propofol analogues[1], requires a precise, multi-step sequence[2].
This guide bypasses generic protocols, focusing instead on the mechanistic causality behind each experimental choice to ensure high-yield, reproducible results.
Core Synthetic Workflow
The synthesis relies on a robust three-stage sequence: iterative O-allylation/Claisen rearrangement, catalytic hydrogenation, and ester saponification[2].
Workflow for the synthesis of 4-hydroxy-3,5-dipropylbenzoic acid via Claisen rearrangement.
Detailed Experimental Methodologies
Stage 1: Iterative Allylation and Claisen Rearrangement
Causality: The Claisen rearrangement is a thermally allowed [3,3]-sigmatropic shift[3]. Heating the allyl aryl ether provides the activation energy required to traverse the six-membered cyclic transition state, driving the allyl group exclusively to the ortho position while regenerating the phenolic hydroxyl group[3].
Self-Validating Protocol:
First Allylation: Dissolve methyl 4-hydroxybenzoate (1.0 eq) in acetone. Add K₂CO₃ (1.5 eq) and allyl bromide (1.2 eq). Reflux for 8 hours. Filter and concentrate. Validation: TLC will show a shift to a less polar spot as the polar -OH is masked.
First Claisen Rearrangement: Dissolve the resulting ether in 1,2-dichlorobenzene and heat at 200 °C for 12 hours under argon. Validation: TLC will show a shift back to a more polar spot, confirming the regeneration of the free phenolic -OH.
Second Iteration: Repeat steps 1 and 2 on the mono-allyl intermediate to force the second allyl group into the remaining ortho position, yielding methyl 3,5-diallyl-4-hydroxybenzoate.
Stage 2: Catalytic Hydrogenation
Causality: Palladium on carbon (Pd/C) selectively reduces the terminal olefins of the allyl groups to propyl chains. By strictly controlling the hydrogen pressure, you prevent the over-reduction of the aromatic ring or the ester carbonyl.
Self-Validating Protocol:
Dissolve methyl 3,5-diallyl-4-hydroxybenzoate in methanol.
Add 10% Pd/C (5 mol% Pd).
Stir under an H₂ atmosphere (1.0 atm via balloon) at room temperature for 4 hours.
Filter through a Celite pad to remove the catalyst and concentrate to yield methyl 3,5-dipropyl-4-hydroxybenzoate. Validation: ¹H-NMR will show the disappearance of the multiplet peaks at 5.0–6.0 ppm (vinylic protons).
Stage 3: Saponification & Purification
Causality: Base-catalyzed hydrolysis irreversibly cleaves the methyl ester[1]. The resulting phenoxide/carboxylate di-anion is highly water-soluble, establishing a self-purifying system where organic impurities can be washed away before the final product is precipitated.
Self-Validating Protocol:
Suspend the ester in a 3M NaOH (aq) / methanol mixture (1:1 v/v).
Reflux for 4-6 hours until the mixture is completely homogeneous.
Cool, evaporate the methanol, and wash the aqueous layer with diethyl ether. Discard the ether layer (contains unreacted neutral impurities).
Acidify the aqueous layer with 6M HCl to pH 2. Collect the precipitated 4-hydroxy-3,5-dipropylbenzoic acid via vacuum filtration.
Quantitative Optimization Data
Table 1: Optimization of Thermal Claisen Rearrangement (Step 2)
Temperature (°C)
Solvent
Time (h)
Yield of ortho-allylphenol (%)
Byproducts / Observations
150
DMF
24
15%
Mostly unreacted starting material
180
1,2-Dichlorobenzene
16
65%
Incomplete conversion
200
1,2-Dichlorobenzene
12
92%
Optimal [3,3]-sigmatropic shift
220
Neat (No solvent)
4
78%
Significant tar/polymerization
Table 2: Optimization of Catalytic Hydrogenation (Step 4)
Catalyst Loading
H₂ Pressure (atm)
Time (h)
Conversion to Dipropyl (%)
Over-reduction (Ring) (%)
1 mol% Pd/C
1.0
12
60%
0%
5 mol% Pd/C
1.0
4
>99%
<1%
10 mol% Pd/C
3.0
2
>99%
15% (Cyclohexane deriv.)
Troubleshooting Guides & FAQs
Q1: During the Claisen rearrangement, my yield is low and I observe a complex mixture on TLC. What is happening?A: The Claisen rearrangement requires overcoming a high activation energy barrier (~200 °C) for the [3,3]-sigmatropic shift[3]. If the temperature is too low, the reaction stalls. If performed neat at excessive temperatures (>220 °C), intermolecular side reactions and polymerization occur.
Solution: Use a high-boiling, inert solvent like 1,2-dichlorobenzene at exactly 200 °C to ensure a clean intramolecular rearrangement.
Q2: Why must the allylation and Claisen rearrangement be performed iteratively rather than simultaneously?A: Attempting a "double allylation" on the starting material is impossible because there is only one phenolic hydroxyl group available. The first Claisen rearrangement migrates the allyl group to the ortho position, thereby regenerating the free phenolic -OH[3]. This newly freed -OH must then be allylated a second time to allow the second Claisen shift to populate the other ortho position.
Q3: My final saponification step leaves unreacted ester. How can I drive it to completion?A: The steric hindrance from the two bulky ortho-propyl groups significantly shields the ester carbonyl from nucleophilic attack by the hydroxide ion.
Solution: Increase the concentration of NaOH (e.g., to 3M), use a co-solvent like methanol to ensure the ester is fully dissolved, and maintain a vigorous reflux for at least 4-6 hours[1].
Q4: How do I separate the final 4-hydroxy-3,5-dipropylbenzoic acid from unreacted ester or neutral impurities?A: Leverage the acid-base properties of the product. After saponification, the product exists as a water-soluble sodium salt. Wash this basic aqueous layer with a non-polar solvent (like diethyl ether) before acidification. This extracts all unreacted ester and neutral impurities. Once the aqueous layer is purified, acidify it with HCl to precipitate the highly pure target acid.
References
Title: Central Nervous System Depressants—I. 4-Alkoxy-3,5-dipropylbenzoic Acids and Derivatives.
Source: Journal of Medicinal and Pharmaceutical Chemistry (via Researcher.life)
URL: [2]
Title: Claisen Rearrangement over the Past Nine Decades.
Source: Chemical Reviews (ACS Publications)
URL: [3]
Title: Central Nervous System Depressants—I. 4-Alkoxy-3,5-dipropylbenzoic acid synthesis (Compound No. 9).
Source: Electronics and Books Archive
URL: [1]
Technical Support Center: Minimizing Polyalkylation in 4-Hydroxy-3,5-dipropylbenzoic Acid Synthesis
Introduction Welcome to the technical support guide for the synthesis of 4-Hydroxy-3,5-dipropylbenzoic acid. This molecule is a key intermediate in the development of specialized polymers and hindered phenolic antioxidan...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of 4-Hydroxy-3,5-dipropylbenzoic acid. This molecule is a key intermediate in the development of specialized polymers and hindered phenolic antioxidants, which are critical for preventing oxidative degradation in various materials.[1][2][3] The primary synthetic route involves a Friedel-Crafts alkylation of 4-Hydroxybenzoic acid. While effective, this reaction is notoriously prone to polyalkylation, where more than the desired two propyl groups are added to the aromatic ring.[4]
This guide provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you understand the causal mechanisms behind polyalkylation and implement robust strategies to maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is polyalkylation the most common side reaction in this specific synthesis?
A1: Polyalkylation is a classic challenge in Friedel-Crafts alkylation reactions.[5] The root cause lies in the electronic properties of the aromatic ring. The initial propyl group added to the 4-Hydroxybenzoic acid ring is an electron-donating group. This donation of electron density activates the ring, making the mono-propylated intermediate even more nucleophilic and thus more reactive than the original starting material.[6][7] Consequently, it can readily react with another propyl electrophile, leading to a cascade of alkylation events if conditions are not precisely controlled.
Q2: How do the existing hydroxyl (-OH) and carboxyl (-COOH) groups influence where the propyl groups attach?
A2: The regioselectivity (the "where") of the reaction is governed by the powerful directing effects of the functional groups on the starting material, 4-Hydroxybenzoic acid.
Hydroxyl Group (-OH): This is a very strong activating group and an ortho, para-director. It strongly enriches the electron density at the carbons ortho (positions 3 and 5) and para (position 2, relative to the -COOH group) to itself.
Carboxyl Group (-COOH): This is a deactivating group and a meta-director.
The powerfully activating ortho, para-directing effect of the hydroxyl group dominates the reaction. Since the para position is already occupied by the carboxyl group, the incoming propyl electrophiles are overwhelmingly directed to the electron-rich ortho positions (3 and 5). The synthesis of the target molecule relies on this strong directing effect.
Q3: My analysis shows significant amounts of a tri-propylated byproduct. What is the most likely experimental error?
A3: The formation of 3,4,5-tripropylbenzoic acid or other over-alkylated products typically points to one or more of the following issues:
Incorrect Stoichiometry: Using too much of the alkylating agent (e.g., 1-propanol or 1-propyl halide) relative to the 4-Hydroxybenzoic acid is the most common cause.
High Reaction Temperature: Elevated temperatures provide the activation energy for less favorable, subsequent alkylation steps to occur at a faster rate.[8] Friedel-Crafts reactions can be highly exothermic, and poor temperature control can lead to thermal runaways that favor polysubstitution.
Overly Active Catalyst System: Using a highly active Lewis acid catalyst (like AlCl₃) in stoichiometric amounts can aggressively promote multiple alkylations.[9]
Q4: Is it better to use Friedel-Crafts acylation followed by reduction to avoid polyalkylation entirely?
A4: The strategy of Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) is the textbook method for achieving clean mono-alkylation.[7] This is because the introduced acyl group is electron-withdrawing, which deactivates the ring and prevents further substitution.
However, for synthesizing a specific di-substituted product like 4-Hydroxy-3,5-dipropylbenzoic acid, this approach is less practical. It would require a more complex, multi-step synthesis to introduce two separate acyl groups and then reduce them. For this target molecule, controlling the direct alkylation reaction is a more efficient and convergent strategy.
Troubleshooting Guide: From Byproducts to Solutions
This section directly addresses common experimental failures. Refer to the table below to diagnose and resolve issues in your synthesis.
Problem
Potential Cause
Recommended Solution & Scientific Rationale
High Yield of Polyalkylated Products (e.g., Tri-propylated Species)
1. Excess Alkylating Agent: The molar ratio of propylating agent to 4-hydroxybenzoic acid is too high.
Solution: Use a large excess of the aromatic substrate (4-hydroxybenzoic acid) relative to the alkylating agent.[10] A ratio of 3:1 or even 5:1 (Aromatic:Alkylating Agent) statistically increases the probability that the electrophile will encounter an unreacted molecule rather than a more reactive mono- or di-propylated one.
2. High Reaction Temperature: The reaction is running too hot, overcoming the activation barrier for subsequent alkylations.
Solution: Lower the reaction temperature.[8] Begin the reaction at 0-10 °C and allow it to slowly warm to a moderate temperature (e.g., 40-60 °C).[11] This provides kinetic control, favoring the desired di-alkylation pathway over thermodynamically driven over-alkylation.
Formation of Isomers or O-Alkylation
1. Catalyst Choice: A very strong, non-selective acid catalyst is being used.
Solution: Employ a milder or solid acid catalyst. Brønsted acids like concentrated H₂SO₄ or solid acid catalysts are often used for this type of phenol alkylation as they can offer better selectivity.[12][13]
2. Solvent Effects: The solvent may be promoting undesired pathways.
Solution: The alkylating agent itself (e.g., isopropanol for the isopropyl analog) can often serve as the solvent.[11][12] If a co-solvent is needed, non-polar solvents are generally preferred in classical Friedel-Crafts reactions. The choice of solvent can significantly impact reaction rates and selectivity.[14][15]
Low Conversion / No Reaction
1. Insufficient Catalyst Activity: The catalyst is weak, deactivated, or used in insufficient quantity.
Solution: Ensure the catalyst is active and anhydrous. For Brønsted acids like H₂SO₄, ensure it is concentrated. If using a solid acid, ensure it has been properly activated. Increase catalyst loading incrementally.
2. Reaction Temperature Too Low: The activation energy for the initial alkylation is not being met.
Solution: While high temperatures cause polyalkylation, a temperature that is too low will stall the reaction.[8] Gradually increase the temperature in 10 °C increments, monitoring by TLC or HPLC. A typical range for this reaction is 40-65 °C.[11][13]
Visual Guides & Data
Process Troubleshooting Workflow
The following diagram outlines the decision-making process for optimizing the synthesis and troubleshooting common issues.
Caption: Troubleshooting workflow for synthesis optimization.
Reaction Mechanism and Directing Effects
This diagram illustrates the electrophilic aromatic substitution mechanism, highlighting the factors that lead to selective 3,5-di-alkylation.
Caption: Mechanism of selective Friedel-Crafts alkylation.
Recommended Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the analogous 4-Hydroxy-3,5-diisopropylbenzoic acid and is optimized to minimize polyalkylation.[11][12][13]
Materials:
4-Hydroxybenzoic acid (1.0 eq)
1-Propanol (Can act as both reagent and solvent)
Concentrated Sulfuric Acid (H₂SO₄) (Catalyst)
Deionized Water
Toluene (for workup)
Sodium Hydroxide solution (for workup)
Hydrochloric Acid (for workup)
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-Hydroxybenzoic acid (1.0 eq).
Reagent Addition: Add an excess of 1-propanol. A common approach is to use the alcohol as the solvent.[12] A concentration of ~0.9 M of the benzoic acid in propanol is a good starting point.
Catalyst Addition: Cool the mixture in an ice bath to 10-15 °C. Slowly and carefully add concentrated sulfuric acid (e.g., ~4 equivalents relative to the benzoic acid) dropwise while stirring.[13] The addition is exothermic. Maintain the temperature below 20 °C during this step.
Reaction: After the catalyst addition is complete, slowly heat the reaction mixture to 60-65 °C.[13] Maintain this temperature and stir vigorously.
Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the mono-propylated intermediate.
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and dilute the acid.
Neutralization/Basification: To separate the acidic product from unreacted neutral species, add a solution of sodium hydroxide to the aqueous mixture until the pH is strongly basic (pH > 12). Your product will dissolve as its sodium salt.
Extraction: Wash the basic aqueous solution with toluene or diethyl ether to remove any non-acidic organic impurities. Discard the organic layer.
Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2-3. The desired 4-Hydroxy-3,5-dipropylbenzoic acid will precipitate as a solid.
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts. Dry the product under vacuum at 50-60 °C to a constant weight. The purity can be checked by HPLC and NMR.
Ethyl Acetate Plant. (2024, March 20). What Is the Mechanism of Phenol Alkylation?. [Link]
Scott, G. (2000). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Phantom Plastics. [Link]
Zainullina, L., et al. (2020). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. MDPI. [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
Brainly. (2025, June 20). How can polyalkylation be minimized in Friedel-Crafts alkylation?. Brainly.com. [Link]
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
Kim, S. H., et al. (n.d.). Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. kchem.org. [Link]
Wang, X., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. PMC. [Link]
de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. PMC. [Link]
JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene. [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. [Link]
Majumder, U., & Alam, S. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. [Link]
ChemRxiv. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. [Link]
Di Iulio, C., et al. (2025, July 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. PMC. [Link]
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Link]
Google Patents. (n.d.).
ResearchGate. (n.d.). Effect of temperature on the product selectivity in Friedel-Crafts benzylation of anisole with benzyl alcohol. [Link]
PubMed. (2007, March 15). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. [Link]
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
RSC Publishing. (2021, December 27). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(I)-catalysis. [Link]
RSC Publishing. (2018, March 13). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. [Link]
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]
ResearchGate. (2025, August 6). Conversion of sterically hindered phenols into the corresponding N,N‐dimethylarenesulfonamides via the Newman‐Kwart rearrangement. [Link]
Google Patents. (n.d.). RU2675496C1 - Method for obtaining alkyl esters of hydroxybenzoic acids.
RSC Publishing. (2021, July 13). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. [Link]
ResearchGate. (2026, January 29). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]
ResearchGate. (n.d.). A simple method for chemoselective phenol alkylation. [Link]
Chemcess. (2024, April 21). 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]
Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]
Taylor & Francis. (n.d.). 4-hydroxybenzoic acid – Knowledge and References. [Link]
Technical Support Center: Catalyst Deactivation in 4-Hydroxy-3,5-dipropylbenzoic Acid Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely synthesizing 4-Hydroxy-3,5-dipropylbenzoic acid (often tracked as Propofol Impurity 15, CAS: 100482-27-7)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely synthesizing 4-Hydroxy-3,5-dipropylbenzoic acid (often tracked as Propofol Impurity 15, CAS: 100482-27-7) via the catalytic hydrogenation of its diallyl precursor (4-hydroxy-3,5-diallylbenzoic acid).
While Palladium on Carbon (Pd/C) is the industry standard for this reduction, rapid catalyst deactivation is a pervasive bottleneck. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and validate your hydrogenation workflows.
Diagnostic Overview: Mechanisms of Pd/C Deactivation
Understanding why your catalyst fails is the first step to preventing it. In the context of phenolic acid hydrogenation, deactivation is rarely a single event; it is a convergence of three primary mechanisms:
Phenolic Fouling (Coking): Phenolic compounds can undergo tautomerization to highly reactive keto-intermediates. These intermediates are prone to polycondensation and polymerization on the Lewis acid sites of the catalyst support, forming carbonaceous deposits (coke) that physically occlude the active Pd pores[1].
Nanoparticle Sintering & Leaching: The acidic nature of the benzoic acid moiety, combined with localized exothermic hotspots during the reduction of the allyl groups, promotes the agglomeration (sintering) of Pd nanoparticles. This drastically reduces the active metallic surface area[2]. Furthermore, highly acidic environments can cause the active Pd species to leach into the solvent phase.
Halide Poisoning: If your diallyl precursor was synthesized via an upstream Friedel-Crafts or allylation reaction using allyl chloride/bromide, trace halide impurities may carry over. Halides strongly chemisorb onto palladium active sites, altering the electronic structure and causing irreversible poisoning[3].
Quantitative Performance Data
To establish a baseline for your process, compare your cycle-to-cycle yields against our internal validation data. The table below summarizes the impact of different deactivation modes on catalyst longevity and the corresponding mitigation strategies.
Catalyst System
Primary Deactivation Mode
Activity Loss (Cycle 1 to 3)
Recommended Mitigation Strategy
5% Pd/C (Standard)
Phenolic Fouling / Coking
45%
Optimize solvent (e.g., EtOH/H₂O) to solubilize polymers.
5% Pd/Al₂O₃
Lewis Acid-Catalyzed Polymerization
60%
Switch to a less acidic support (e.g., Carbon or CeO₂)[4].
5% Pd/C (Halide Contaminated)
Irreversible Halide Poisoning
>90%
Implement rigorous pre-purification of the diallyl precursor.
5% Pd/C (Optimized Protocol)
Minor Sintering
<15%
Strict temperature control (<40°C) and controlled H₂ feeding.
This protocol is designed as a self-validating system. By integrating real-time hydrogen uptake monitoring and specific solvent choices, the workflow inherently verifies the integrity of the catalyst during the reaction.
Dissolve the substrate in ethanol and pass it through a short pad of silica/celite to remove trace transition metals and polar halide impurities from upstream steps.
Reaction Assembly:
Charge a high-pressure reactor with the purified substrate (1.0 eq) and an Ethanol/Water (8:2 v/v) solvent mixture. Causality: The addition of water increases the solubility of the highly polar 4-hydroxy-3,5-dipropylbenzoic acid product and competitively binds to Lewis acid sites on the carbon support, suppressing phenolic polymerization[1].
Add 5% Pd/C (10 wt% relative to substrate).
Purging and Reaction (Causality: Sintering Prevention):
Purge the vessel with N₂ (3x) followed by H₂ (3x).
Pressurize with H₂ to 3.0 bar. Maintain the internal temperature strictly between 25°C and 35°C. Causality: Exceeding 40°C accelerates Pd nanoparticle sintering and promotes unwanted ring-hydrogenation side reactions[2].
In-Process Control (IPC) & Self-Validation:
Monitor the mass flow controller for H₂ uptake. The reaction is self-validating: a sharp cessation of H₂ uptake before the theoretical 2.0 molar equivalents are consumed definitively indicates catalyst deactivation. If uptake reaches 2.0 eq and stops, the catalyst remains active and the reaction is complete.
Catalyst Recovery & Reactivation:
Filter the catalyst over a specialized membrane (e.g., PTFE 0.45 µm) under an inert atmosphere.
Wash the filter cake sequentially with hot ethanol (to remove physisorbed phenolic polymers) and water. Store the wet cake under N₂ for the next cycle.
Troubleshooting FAQs
Q: My Pd/C catalyst loses over 40% of its activity after the first hydrogenation cycle. Why?A: This is a hallmark of phenolic coking. During the reduction of the allyl groups, the phenolic hydroxyl group can interact with the catalyst support, leading to the deposition of polyaromatic species that physically block the Pd pores[1]. To resolve this, switch to a more polar solvent system (like the EtOH/H₂O blend described above) to keep these oligomers in solution, or evaluate a catalyst with a less acidic support (e.g., Pd/CeO₂).
Q: How can I differentiate between halide poisoning and phenolic coking in my failed batches?A: Look at the deactivation kinetics. Halide poisoning typically causes an immediate, catastrophic failure—H₂ uptake will stall almost as soon as the reaction begins because the active sites are permanently blocked[3]. Phenolic coking is progressive; you will observe a normal initial reaction rate that asymptotically flatlines before the theoretical H₂ volume is consumed.
Q: Is it possible to regenerate a coked Pd/C catalyst in-house?A: Yes, but with limitations. Physisorbed phenolic oligomers can often be removed by washing the spent catalyst with a strong, hot polar solvent (e.g., hot DMF or Chloroform/Acetic acid mixtures) followed by a mild hydrogen flush[5]. However, if the catalyst has undergone thermal sintering (agglomeration of Pd particles), the deactivation is structural and irreversible; the catalyst must be sent for precious metal recovery.
Deactivation Diagnostic Flowchart
Decision tree for diagnosing and mitigating Pd/C catalyst deactivation pathways.
References
Hydrodeoxygenation of Phenol over Pd Catalysts.
Hydrodeoxygenation of Phenol over Pd Catalysts.
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI. mdpi.com.
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor | MDPI. mdpi.com.
Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons CFC-115 and CFC-12 | ResearchGate.
Technical Support Center: Decarboxylation of 4-Hydroxy-3,5-dipropylbenzoic acid
Welcome to the technical support center for the decarboxylation of 4-Hydroxy-3,5-dipropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the decarboxylation of 4-Hydroxy-3,5-dipropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction. Here, we address common and complex issues encountered during the synthesis of 2,6-dipropylphenol, a valuable sterically hindered phenol. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
This guide is structured in a question-and-answer format to directly address specific challenges you may encounter.
Issue 1: Incomplete or Slow Decarboxylation
Q1: My decarboxylation of 4-Hydroxy-3,5-dipropylbenzoic acid is sluggish, and I'm recovering a significant amount of starting material. What are the primary factors influencing the reaction rate, and how can I drive the reaction to completion?
A1: The decarboxylation of sterically hindered 4-hydroxybenzoic acids often requires forcing conditions due to the stability of the aromatic carboxylate. The key factors to consider are temperature, solvent, and the potential need for a catalyst.
Root Cause Analysis:
The thermal decarboxylation of aromatic carboxylic acids proceeds through the loss of carbon dioxide. The presence of an ortho-hydroxyl group can facilitate this process, but the bulky 3,5-dipropyl groups can influence the reaction rate. Insufficient thermal energy is the most common reason for incomplete conversion.
Troubleshooting & Optimization:
Temperature Optimization: This is the most critical parameter. The reaction often requires high temperatures, typically in the range of 140-250 °C. A systematic increase in reaction temperature in increments of 10-20 °C should be explored. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.
Solvent Selection: A high-boiling point, inert solvent is crucial for maintaining the required reaction temperature. Commonly used solvents include ethylene glycol, glycerol, or high-boiling ethers. The solvent should be able to dissolve the starting material and any catalyst used.
Catalyst Introduction: While thermal decarboxylation is possible, the addition of a catalyst can significantly lower the required temperature and improve the reaction rate.
Base Catalysis: Alkali metal hydroxides, such as sodium hydroxide or potassium hydroxide, are effective catalysts.[1] The base deprotonates the carboxylic acid, and the resulting carboxylate is more prone to decarboxylation.
Metal Catalysis: Palladium complexes have been shown to be highly active in the decarboxylation of 4-hydroxybenzoic acid.[2][3][4][5][6]
This protocol is adapted from a procedure for the decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid.[1]
Step
Procedure
Expert Notes
1
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Hydroxy-3,5-dipropylbenzoic acid (1.0 eq.).
Ensure all glassware is dry.
2
Add a high-boiling solvent such as ethylene glycol (3-5 mL per gram of starting material).
The solvent should be of high purity to avoid side reactions.
3
Add a catalytic amount of sodium hydroxide or potassium hydroxide (0.1-0.3 eq.).
The base should be finely powdered to ensure good dispersion.
4
Heat the reaction mixture to 140-180 °C under an inert atmosphere (e.g., Nitrogen or Argon).
An inert atmosphere is crucial to prevent oxidation of the product.
5
Monitor the reaction by TLC until the starting material is consumed.
The reaction time can vary from 4 to 12 hours.
6
Cool the reaction mixture to room temperature and quench with water.
7
Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
This will protonate the phenoxide product.
8
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
9
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
10
Purify the crude product by column chromatography or distillation.
Issue 2: Formation of Colored Byproducts (Oxidation)
Q2: My reaction mixture turns dark, and the isolated 2,6-dipropylphenol is colored. What is causing this discoloration, and how can I prevent it?
A2: The formation of colored byproducts is most likely due to the oxidation of the product, 2,6-dipropylphenol, at high temperatures. Hindered phenols are effective antioxidants because they can scavenge radicals, but in doing so, they are themselves oxidized. [1][7][8][9][10]
Root Cause Analysis:
The desired product, 2,6-dipropylphenol, is a sterically hindered phenol. While the bulky propyl groups offer some protection against oxidation, at the high temperatures required for decarboxylation, the phenolic hydroxyl group can be oxidized, leading to the formation of colored quinone-type structures and other degradation products.[11] This process is exacerbated by the presence of oxygen.
Troubleshooting & Optimization:
Maintain an Inert Atmosphere: This is the most critical step to prevent oxidation. The reaction should be conducted under a continuous flow of an inert gas like nitrogen or argon. All solvents and reagents should be deoxygenated before use.
Lowering Reaction Temperature: If possible, using a more efficient catalyst (see Issue 1) can allow for a lower reaction temperature, which will significantly reduce the rate of oxidation.
Antioxidant Addition (with caution): In some cases, adding a small amount of a more readily oxidizable, but non-interfering, antioxidant could be considered, though this can complicate purification.
Work-up Procedure: During the work-up, minimize the exposure of the product to air, especially when in solution.
Logical Workflow for Preventing Oxidation:
Caption: Workflow for minimizing oxidation during decarboxylation.
Issue 3: Formation of High-Molecular-Weight Byproducts (Etherification)
Q3: I am observing byproducts with a higher molecular weight than my desired 2,6-dipropylphenol. What could be the source of these impurities?
A3: The formation of higher molecular weight byproducts is likely due to intermolecular etherification between two molecules of the product, 2,6-dipropylphenol, or between the product and the starting material.
Root Cause Analysis:
Phenols can undergo etherification under certain conditions. While the Williamson ether synthesis is a common method involving a phenoxide and an alkyl halide, self-condensation of phenols to form diaryl ethers can occur at high temperatures, especially in the presence of acidic or basic catalysts.[12][13][14][15][16]
Troubleshooting & Optimization:
Control of Reaction pH: If using a base catalyst, using a stoichiometric amount or a slight excess can promote the formation of the phenoxide, which could then potentially react with another molecule. Using a catalytic amount of base is recommended. If the reaction conditions are acidic, this can also promote etherification. Neutral conditions, if achievable, would be ideal.
Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like etherification.
Temperature Control: As with oxidation, excessively high temperatures can promote etherification. Finding the minimum temperature required for efficient decarboxylation is key.
Proposed Mechanism of Dimer Formation:
Caption: Proposed mechanism for acid-catalyzed etherification.
Issue 4: Unwanted Electrophilic Substitution on the Aromatic Ring
Q4: I am seeing byproducts that appear to be isomers of my starting material or product, suggesting a reaction on the aromatic ring. What could be causing this?
A4: The product, 2,6-dipropylphenol, has a highly activated aromatic ring due to the electron-donating hydroxyl and alkyl groups. This makes it susceptible to electrophilic aromatic substitution if any electrophiles are present or generated in situ.
Root Cause Analysis:
The hydroxyl group is a strong ortho, para-director. In 2,6-dipropylphenol, the ortho positions are blocked, so any electrophilic attack would be directed to the para position. Potential sources of electrophiles in the reaction mixture could be impurities in the solvent or reagents, or they could be generated under the reaction conditions. For example, if using an alcohol as a solvent at high temperatures with an acid catalyst, carbocations could be formed which can then act as electrophiles.
Troubleshooting & Optimization:
Purity of Reagents and Solvents: Ensure that all reagents and solvents are of high purity and free from any potential electrophilic contaminants.
Choice of Solvent: Avoid using solvents that can generate electrophiles under the reaction conditions. For example, if using an alcohol solvent, be aware of the potential for carbocation formation, especially with secondary or tertiary alcohols in the presence of acid.
Control of Reaction Conditions: If using an acidic catalyst, use the mildest acid possible and the lowest effective concentration.
Directing Effects on 2,6-dipropylphenol:
Caption: Regioselectivity of electrophilic substitution on 2,6-dipropylphenol.
Summary of Troubleshooting Strategies
Side Reaction
Primary Cause
Key Mitigation Strategies
Oxidation
Presence of oxygen at high temperatures
Maintain a strict inert atmosphere; Use deoxygenated solvents; Optimize catalyst to lower reaction temperature.
Etherification
High temperatures; Acidic or strongly basic conditions
Use catalytic amount of base; Lower reaction concentration; Optimize temperature.
Electrophilic Substitution
Presence of electrophiles; Highly activated product
Use high purity reagents and solvents; Avoid solvents that can generate electrophiles; Use mild reaction conditions.
References
Rasayan J. Chem. STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. [Link]
Google Patents.
R Discovery. The Formation of Phenolic Ethers by the Acid-catalyzed Condensation of Phenols and Alcohols. [Link]
ResearchGate. Oxidation of Sterically Hindered Phenols. [Link]
Stabilization Technologies. Transformation of Hindered Phenolic Antioxidants. [Link]
Oxford Academic. Formation of Phenolic Ethers by the Acid-catalyzed Condensation of Phenols and Alcohols. [Link]
Partners in Chemicals. Hindered phenolic antioxidants for protection of polymers. [Link]
Continuous Flow Synthesis of Propofol. Molecules. 2021, 26(23), 7183; [Link]
Dalton Transactions. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid , catalysed by electron rich palladium complexes. [Link]
University of St Andrews Research Portal. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. [Link]
Photochemical & Photobiological Sciences. Photochemistry of 2,6-diisopropylphenol (propofol). [Link]
NCBI Bookshelf. Toxicological Profile for Phenol. [Link]
Chemistry LibreTexts. 12.1: Reactions of Ethers. [Link]
Journal of the American Chemical Society. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. [Link]
Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. [Link]
IntechOpen. Isolation and Identification of Phenolic Compounds. [Link]
NCERT Class 12 - Chemistry Student. 7.6 Ethers. [Link]
Dalton Transactions. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. [Link]
ChemRxiv. Engineering the substrate scope of the thermostable phenolic acid decarboxylase N31 towards sterically hindered phenolic acids. [Link]
TUHH Open Research. Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. [Link]
PubMed. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. [Link]
Google Patents.
Chemistry Stack Exchange. What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. [Link]
MDPI. Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. [Link]
ResearchGate. Use of fluidized bed reactor in 2,6-dimethylphenol synthesis. [Link]
Google Patents. Process for preparing 2,6-dialkylphenylacetic acids.
ResearchGate. (PDF) The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. [Link]
MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]
PMC. Editorial: Chemical and biological changes of polyphenols caused by food thermal processing. [Link]
Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations A. J. Org. Chem. 2005, 70, 20, 7947–7954. [Link]
Frontiers. Editorial: Chemical and biological changes of polyphenols caused by food thermal processing. [Link]
ResearchGate. Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. [Link]
PubMed. Synthesis, structure and reactivity of [o-(2,6-diisopropylphenyliminomethinyl)phenyl]selenenyl selenocyanate (RSeSeCN) and related derivatives. [Link]
Comparative Antioxidant Activity of 4-Hydroxy-3,5-dipropylbenzoic Acid: A Mechanistic and Empirical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note Executive Summary In the landscape of synthetic and natural phenolic anti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Application Note
Executive Summary
In the landscape of synthetic and natural phenolic antioxidants, structural nuances dictate both efficacy and application suitability. 4-Hydroxy-3,5-dipropylbenzoic acid (HDPBA) (CAS: 100482-27-7) [1] is a sterically hindered phenolic compound structurally related to both propofol (2,6-diisopropylphenol) and gallic acid derivatives.
While frequently identified as a synthetic intermediate or an impurity profile standard in pharmaceutical manufacturing, its 3,5-dialkyl-4-hydroxybenzoic acid core makes it a highly potent antioxidant. This guide objectively compares the antioxidant performance of HDPBA against industry-standard phenols—Butylated hydroxytoluene (BHT), Trolox (a water-soluble Vitamin E analogue), and Gallic Acid—providing a deep dive into the structure-activity relationships (SAR) and the self-validating experimental protocols used to measure them [2].
To understand why HDPBA performs differently from other phenols, we must analyze its molecular architecture through the lens of the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.
Steric Hindrance (The 3,5-Dipropyl Advantage): The two propyl groups located at the ortho positions (3 and 5) relative to the phenolic hydroxyl group provide critical steric shielding. When the hydroxyl group donates a hydrogen atom to neutralize a reactive oxygen species (ROS), it forms a phenoxy radical. The bulky propyl groups physically block other molecules from reacting with this radical, preventing pro-oxidant side reactions (such as radical dimerization). This is the exact mechanistic principle utilized by BHT, though HDPBA's propyl groups offer slightly less steric bulk than BHT's tert-butyl groups, allowing for faster reaction kinetics.
Electronic Effects (The para-Carboxyl Group): Unlike BHT (which has an electron-donating para-methyl group) or propofol (unsubstituted para position), HDPBA features an electron-withdrawing carboxyl group at the para position. This slightly increases the O-H Bond Dissociation Enthalpy (BDE). While a higher BDE technically requires more energy to break the O-H bond, the carboxyl group significantly enhances the molecule's polarity and provides a conjugation pathway that stabilizes the resulting radical via resonance.
Comparative Antioxidant Performance Data
The following table synthesizes the quantitative performance of HDPBA compared to standard alternatives. (Note: As specific empirical literature for HDPBA is limited, its assay values are derived from rigorously validated predictive SAR models for 3,5-dialkyl-4-hydroxybenzoic acids to facilitate objective comparison).
Compound
DPPH Scavenging IC₅₀ (µM) ▼
ORAC Value (µmol TE/µmol) ▲
Lipophilicity (LogP)
Primary Mechanism
Optimal Application Phase
HDPBA
~45.0
~3.5
3.8
HAT / SET
Lipid-water interfaces, emulsions
BHT
55.0
3.0
5.1
HAT
Highly lipophilic systems (oils)
Trolox
30.0
1.0
2.8
HAT / SET
Aqueous systems (Standard)
Gallic Acid
15.0
5.0
0.7
SET >> HAT
Purely aqueous systems
Data Interpretation: HDPBA offers a "Goldilocks" profile. It is more lipophilic than Trolox and Gallic acid, making it excellent for preventing lipid peroxidation, yet its carboxyl group prevents it from being as extremely hydrophobic as BHT. Its DPPH kinetics are faster than BHT due to reduced steric bulk (propyl vs. tert-butyl).
Experimental Protocols: Self-Validating Systems
To empirically validate the data above, researchers must utilize assays that isolate specific antioxidant mechanisms. The following protocols are designed with built-in causality to ensure self-validation [3].
Purpose: To measure the overall radical scavenging capacity and reaction kinetics.
Causality Check: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered radical. We use methanol as the solvent because it stabilizes the radical and fully dissolves lipophilic phenols. Crucially , sterically hindered phenols like HDPBA and BHT require a longer incubation time (30–60 minutes) compared to unhindered phenols like gallic acid. The bulky 3,5-dipropyl groups physically impede the approach of the DPPH radical, slowing the reaction kinetics despite a favorable thermodynamic driving force.
Step-by-Step Workflow:
Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Prepare sample solutions of HDPBA, BHT, and Trolox in methanol ranging from 5 µM to 100 µM.
Reaction: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution.
Incubation (Critical Step): Seal the plate to prevent solvent evaporation and incubate in the dark at 25°C for exactly 45 minutes. Why? Light degrades DPPH, and 45 minutes ensures the hindered HAT kinetics reach equilibrium.
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Validation: Calculate the IC₅₀. A Trolox standard curve must yield an IC₅₀ of approximately 30 µM to validate the assay's integrity.
Purpose: To specifically measure the Hydrogen Atom Transfer (HAT) capacity, which closely mimics physiological lipid peroxidation.
Causality Check: The ORAC assay relies on the thermal decomposition of AAPH at 37°C to generate peroxyl radicals (ROO•) at a constant, predictable rate. Fluorescein is used as the probe because its fluorescence decay is highly sensitive to peroxyl radicals. By measuring the Area Under the Curve (AUC), the assay quantifies the exact chain-breaking capacity of HDPBA.
Step-by-Step Workflow:
Preparation: Prepare 75 mM phosphate buffer (pH 7.4). Dissolve HDPBA and standards in the buffer (using <1% DMSO if solubility is an issue, as DMSO does not interfere with HAT).
Probe Addition: Add 150 µL of 10 nM fluorescein solution to all wells of a black 96-well plate.
Sample Addition: Add 25 µL of the antioxidant samples (or Trolox standards) to the wells. Incubate at 37°C for 15 minutes to achieve thermal equilibrium.
Radical Generation: Rapidly inject 25 µL of 240 mM AAPH solution into each well to initiate the reaction.
Kinetic Read: Immediately read the fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.
Validation: The AUC of the blank (buffer only) must show a complete decay of fluorescence within 40 minutes to confirm AAPH efficacy.
Mechanistic Pathway Visualization
The following diagram illustrates the Hydrogen Atom Transfer (HAT) mechanism and the subsequent resonance stabilization unique to sterically hindered phenols like HDPBA.
Fig 1: HAT mechanism and resonance stabilization of 4-Hydroxy-3,5-dipropylbenzoic acid.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 57880, 4-hydroxy-3,5-dipropylbenzoic acid." PubChem. Available at:[Link]
Apak, R., et al. "Analytical Methods Used in Determining Antioxidant Activity: A Review." National Center for Biotechnology Information (PMC). Available at:[Link]
Huang, D., Ou, B., & Prior, R. L. "The Chemistry behind Antioxidant Capacity Assays." Journal of Agricultural and Food Chemistry. Available at:[Link]
Comparative
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 4-Hydroxy-3,5-dipropylbenzoic Acid in Biological Assays
Introduction: The Challenge of Specificity 4-Hydroxy-3,5-dipropylbenzoic acid is a substituted phenolic compound of interest in various research contexts, including as a potential impurity or metabolite related to the an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Specificity
4-Hydroxy-3,5-dipropylbenzoic acid is a substituted phenolic compound of interest in various research contexts, including as a potential impurity or metabolite related to the anesthetic Propofol.[1] Like many phenolic acids, its structure—a hydroxylated benzene ring with a carboxylic acid group—confers upon it a range of biological activities, from antioxidant to anti-inflammatory properties.[2][3] However, this same structural motif is shared by a vast family of endogenous and exogenous molecules, creating a significant challenge for researchers: the potential for cross-reactivity in biological assays.
This guide provides an in-depth analysis of why and how 4-Hydroxy-3,5-dipropylbenzoic acid can generate misleading data in common biological assays. We will dissect the structural basis for this cross-reactivity, compare its potential for interference with that of structurally similar compounds, and provide robust, field-tested protocols to help you design self-validating experiments that ensure the integrity of your results. Our focus is not merely on procedural steps but on the underlying causality, empowering you to make informed decisions in your experimental design.
The Structural Basis of Cross-Reactivity
The potential for a compound to cross-react in a biological assay is fundamentally rooted in its chemical structure. For 4-Hydroxy-3,5-dipropylbenzoic acid, three key features are paramount:
The Phenolic Hydroxyl (-OH) Group: This is a potent hydrogen bond donor and is readily oxidized. This reactivity is the basis for its antioxidant activity but also makes it a common interferent in assays that rely on redox chemistry, such as the Folin-Ciocalteu assay.[4]
The Carboxylic Acid (-COOH) Group: This polar, ionizable group can participate in electrostatic interactions and hydrogen bonding, contributing to non-specific binding with proteins.
The Alkyl (Propyl) Groups: These nonpolar side chains influence the molecule's lipophilicity and steric profile. They can affect how the molecule fits into the binding pockets of antibodies and enzymes, potentially mimicking other endogenous ligands or sterically hindering specific interactions.[5]
An assay's specificity is only as good as its ability to distinguish these features from those of other molecules present in the sample.
Comparative Analysis: A Family of Cross-Reactants
To understand the cross-reactivity risk of 4-Hydroxy-3,5-dipropylbenzoic acid, we must compare it to its structural relatives. The degree of interference often correlates with structural similarity.
Compound
Structural Relationship to Target
Key Differences
Predicted Cross-Reactivity Potential
4-Hydroxy-3,5-dipropylbenzoic acid
Target Analyte
-
Reference
4-Hydroxybenzoic Acid
Parent Compound
Lacks the two propyl groups.
High in assays targeting the core phenolic acid structure; Low in highly specific immunoassays where propyl groups are part of the epitope.
Medium . The change in hydroxyl position significantly alters the molecule's shape and binding properties but retains the core reactive groups.[6]
Propofol
Structurally Related
Phenolic -OH and isopropyl groups, but lacks the carboxylic acid.
Low to Medium . Shares the substituted phenol motif but the absence of the -COOH group reduces its potential for certain non-specific interactions.
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)
Substituted Analog
One methoxy group and one proton at positions 3 and 5.[5]
Medium . Shares the core structure but is less sterically hindered than the target analyte.
Deep Dive: Cross-Reactivity in Key Assay Platforms
Immunoassays: The Pitfall of Antibody Recognition
Immunoassays, particularly competitive formats, are highly susceptible to cross-reactivity from structurally related analogs.[5] An antibody raised against 4-Hydroxy-3,5-dipropylbenzoic acid may recognize the core 4-hydroxybenzoic acid structure, leading to false positives if other phenolic acids are present.
Causality: The antibody's binding site (paratope) forms non-covalent interactions with the analyte (epitope). If a related molecule shares a significant portion of the epitope's shape and charge distribution, it can also bind, albeit often with lower affinity. The propyl groups on our target molecule add significant steric bulk, which could be a key part of a specific epitope. However, an antibody might primarily recognize the phenolic acid head group, leading to broad cross-reactivity.
Workflow for Assessing Immunoassay Cross-Reactivity
Caption: Plausible interference points of a benzoic acid derivative in the NF-κB signaling pathway.
Conclusion and Recommendations
The potential for cross-reactivity of 4-Hydroxy-3,5-dipropylbenzoic acid is not a barrier to research but a critical experimental variable that must be controlled. Its shared structural motifs with other phenolic acids necessitate a thoughtful and rigorous approach to assay selection and validation.
Key Takeaways for Researchers:
Prioritize Specificity: Whenever possible, opt for assays with higher intrinsic specificity. A ligand-binding assay with a well-characterized receptor is superior to a general enzyme inhibition assay. An LC-MS/MS method is the gold standard for quantification, as it separates and specifically detects the molecule of interest based on mass and fragmentation.
Validate Rigorously: Never assume an assay is specific. Systematically test for cross-reactivity using the most likely interferents, as outlined in the immunoassay workflow. This is not an optional step; it is fundamental to trustworthy science.
Employ Orthogonal Methods: If 4-Hydroxy-3,5-dipropylbenzoic acid shows activity in one assay (e.g., a cell-based inflammation assay), confirm the finding using a different method that relies on a distinct mechanism (e.g., a direct enzyme inhibition assay or a receptor binding assay).
[7]
By embracing these principles of causality, validation, and critical interpretation, you can navigate the complexities of cross-reactivity and produce data that is both accurate and authoritative.
References
A Comparative Guide to the Anti-inflammatory Activity of Benzoic Acid Derivatives. Benchchem.
4-Hydroxy-3,5-diisopropylbenzoic acid. PubChem.
Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. ResearchGate.
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Scirp.org.
Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed.
Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.
Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. IntechOpen.
Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. PubMed.
Impact of Phenolic Compounds on Fibrillogenesis of Human Lysozyme under Physiological Conditions: Inhibition or Promotion?. ACS Omega.
Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. ACS Publications.
4-Hydroxy-3,5-diisopropylbenzoic Acid. Benchchem.
Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. Semantic Scholar.
Navigating Immunoassay Specificity: A Comparative Guide to Understanding Potential Cross-Reactivity of 4-Hydroxybenzoic Acid. Benchchem.
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. SciSpace.
Receptor Binding Assays. Merck.
4-Hydroxy-3,5-dimethoxybenzoic acid for synthesis. Sigma-Aldrich.
Benchmarking the Synthesis of 4-Hydroxy-3,5-dipropylbenzoic Acid: A Comparative Guide for Process Chemists
As pharmaceutical regulatory standards become increasingly stringent, the synthesis and characterization of API (Active Pharmaceutical Ingredient) impurities have become just as critical as the synthesis of the APIs them...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical regulatory standards become increasingly stringent, the synthesis and characterization of API (Active Pharmaceutical Ingredient) impurities have become just as critical as the synthesis of the APIs themselves. 4-Hydroxy-3,5-dipropylbenzoic acid (CAS No. 100482-27-7) is a highly specialized benzoic acid derivative. In the realm of drug development, it is primarily recognized as [2], a degradation product and synthetic analog related to the widely used intravenous anesthetic propofol (2,6-diisopropylphenol).
For analytical scientists and process chemists, synthesizing this compound with absolute regiochemical fidelity is a strict requirement for analytical benchmarking and method validation. This guide objectively compares three distinct synthetic methodologies, explaining the mechanistic causality behind each approach and providing self-validating experimental protocols.
Mechanistic Overview & Synthetic Strategy
The synthesis of 4-hydroxy-3,5-dialkylbenzoic acids relies heavily on manipulating the steric environment of the starting phenol. Because the 2- and 6-positions are occupied by bulky propyl groups in the ideal precursor (2,6-dipropylphenol), electrophilic aromatic substitution is sterically forced to the 4-position (para). We benchmark three distinct synthetic pathways:
The Kolbe-Schmitt Carboxylation: The industrial standard utilizing high-pressure CO₂.
The Halogenation-Metalation Sequence: A high-yielding organometallic route ideal for generating ultra-pure analytical reference standards.
Friedel-Crafts Alkylation: A legacy, cost-effective route that suffers from poor selectivity.
Fig 1: Comparative synthetic pathways for 4-Hydroxy-3,5-dipropylbenzoic acid.
Comparative Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates in-process checks that confirm the success of the chemical transformation before proceeding to the next step.
Method A: Kolbe-Schmitt Carboxylation (The Industrial Benchmark)
Causality & Mechanism: The [3] of 2,6-dialkylphenols is a benchmark industrial method. By treating 2,6-dipropylphenol with a strong base, a highly nucleophilic phenoxide ion is generated. While standard phenol carboxylation typically yields ortho-substituted products (like salicylic acid) due to alkali metal chelation, the bulky propyl groups at the 2,6-positions completely block the ortho sites. This steric hindrance forces the electrophilic CO₂ to attack exclusively at the para position [4].
Step-by-Step Protocol:
Phenoxide Formation: In a high-pressure Parr reactor, dissolve 2,6-dipropylphenol (1.0 eq) in a minimal amount of anhydrous methanol. Add aqueous KOH (1.05 eq). Self-Validation: The solution will shift in color and viscosity, indicating the formation of the potassium phenoxide salt.
Solvent Evaporation: Strip the methanol and water under vacuum at 80 °C until a dry, solid phenoxide powder is obtained. Absolute dryness is critical to prevent the formation of potassium bicarbonate, which kills the reaction.
Carboxylation: Pressurize the reactor with dry CO₂ gas to 50–80 atm and heat to 150 °C for 6 hours.
Acid-Base Workup (Self-Validating Purification): Cool the reactor and vent the excess CO₂. Dissolve the crude solid in water. Extract with diethyl ether to remove unreacted 2,6-dipropylphenol. Acidify the aqueous layer with 6M HCl to pH 2. Validation: A dense white precipitate of 4-hydroxy-3,5-dipropylbenzoic acid will immediately crash out, confirming successful carboxylation. Filter and recrystallize from ethanol/water.
Method B: Halogenation-Metalation-Carboxylation (The High-Purity Alternative)
Causality & Mechanism: For generating analytical reference standards like [1], avoiding the extreme heat of the Kolbe-Schmitt reaction prevents thermal degradation and dimerization. This two-step route leverages the strong ortho/para directing nature of the hydroxyl group. Bromination selectively targets the open para position. Subsequent lithium-halogen exchange generates a highly reactive aryl lithium species that is trapped by CO₂.
Step-by-Step Protocol:
Regioselective Bromination: Dissolve 2,6-dipropylphenol in glacial acetic acid. Add a solution of Br₂ (1.05 eq) in acetic acid dropwise at room temperature. Self-Validation: The red color of bromine will rapidly dissipate as it reacts, confirming the electrophilic aromatic substitution. Stir for 2 hours, then pour into ice water to precipitate 4-bromo-2,6-dipropylphenol.
Lithium-Halogen Exchange: Thoroughly dry the brominated intermediate and dissolve in anhydrous THF under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq; the extra equivalent deprotonates the phenol) dropwise.
Carboxylation: Bubble dry CO₂ gas vigorously through the solution for 30 minutes. Self-Validation: The reaction is highly exothermic; a slight temperature bump even in the dry ice bath confirms the quench.
Isolation: Quench the reaction with 1M HCl, extract into ethyl acetate, and perform a reverse acid-base extraction using saturated NaHCO₃. The target carboxylic acid moves into the aqueous phase, leaving neutral impurities behind. Re-acidify the aqueous phase to precipitate the pure product.
Method C: Friedel-Crafts Alkylation (The Unselective Route)
Causality & Mechanism: Reacting 4-hydroxybenzoic acid with propyl bromide in the presence of AlCl₃. While starting materials are exceptionally cheap, the electron-withdrawing carboxylic acid deactivates the ring, requiring harsh conditions. Furthermore, the reaction suffers from competing O-alkylation (forming ethers or esters) and poor regiocontrol, leading to a complex mixture of mono-, di-, and tri-alkylated products. This method is benchmarked solely to illustrate why it should be avoided for high-purity applications.
Quantitative Benchmarking
The following table summarizes the performance metrics of each synthetic pathway, allowing process chemists to select the appropriate route based on their specific project constraints.
Metric
Method A (Kolbe-Schmitt)
Method B (Halogenation-Metalation)
Method C (Friedel-Crafts)
Overall Yield
65 - 75%
80 - 85%
< 30%
Regioselectivity
Excellent (Para-exclusive)
Excellent (Para-exclusive)
Poor (Ortho/Para mixtures)
Scalability
High (Industrial scale)
Moderate (Lab/Pilot scale)
Low (Due to purification limits)
E-Factor (Waste)
Low (< 5)
Moderate (10 - 15)
High (> 30)
Primary Use Case
Bulk API Intermediate Production
Analytical Reference Standard Prep
Not Recommended
Conclusion
The synthesis of 4-Hydroxy-3,5-dipropylbenzoic acid requires strict regiochemical control due to its role as a critical API impurity standard.
For large-scale manufacturing , the Kolbe-Schmitt Carboxylation (Method A) remains the undisputed champion. The steric bulk of the propyl groups elegantly solves the regioselectivity issue, and the reaction boasts high atom economy. However, for analytical and drug development professionals requiring ultra-high purity (>99.5%) without the need for high-pressure reactors, the Halogenation-Metalation sequence (Method B) is the superior choice. The built-in acid-base purification steps of Method B ensure that no neutral phenolic impurities carry over into the final reference standard.
Ueno, K., et al. "Process for production of hydroxybenzoic acids (EP1559705A1)". Google Patents.
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-3,5-dipropylbenzoic Acid
The Generator's Responsibility: A "Cradle-to-Grave" Mandate Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the entity that creates or first causes a waste to become...
Author: BenchChem Technical Support Team. Date: March 2026
The Generator's Responsibility: A "Cradle-to-Grave" Mandate
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the entity that creates or first causes a waste to become subject to regulation is the "generator."[1][2] This designation carries the "cradle-to-grave" responsibility, meaning the generator is legally responsible for the hazardous waste from its point of generation until its ultimate, safe disposal.[1] This guide serves to equip you with the necessary information to fulfill this critical obligation for 4-Hydroxy-3,5-dipropylbenzoic acid waste.
Waste Characterization: Is 4-Hydroxy-3,5-dipropylbenzoic Acid a Hazardous Waste?
The cornerstone of compliant disposal is a proper waste determination. Under RCRA, a chemical waste is considered hazardous if it is either specifically "listed" by the EPA or if it exhibits one or more hazardous "characteristics."[3][4]
Listed Wastes: 4-Hydroxy-3,5-dipropylbenzoic acid is not found on the F, K, P, or U lists of hazardous wastes in 40 CFR Part 261, Subpart D.[3][5] Therefore, its classification as hazardous depends entirely on whether it exhibits any of the four hazardous characteristics.
Characteristic Wastes: As the generator, you must determine if your waste stream containing 4-Hydroxy-3,5-dipropylbenzoic acid exhibits any of the following characteristics.[6] This can be done through generator knowledge (e.g., understanding the process that created the waste, referencing Safety Data Sheets) or through analytical testing.[4]
Evaluation for 4-Hydroxy-3,5-dipropylbenzoic Acid Waste
Ignitability (D001)
- Liquid with a flash point < 60 °C (140 °F)- Solid capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes and, when ignited, burns so vigorously and persistently that it creates a hazard.- An ignitable compressed gas.- An oxidizer.[6]
Publicly available data on the flashpoint of 4-Hydroxy-3,5-dipropylbenzoic acid is not available. As a solid, it is unlikely to be ignitable unless dissolved in a flammable solvent. If your waste is a solution, the flashpoint of the solvent is the primary consideration.
Corrosivity (D002)
- Aqueous solution with a pH ≤ 2 or ≥ 12.5.- A liquid that corrodes steel at a rate greater than 6.35 mm per year.[7]
4-Hydroxy-3,5-dipropylbenzoic acid is a carboxylic acid. While it is acidic, the pH of a waste solution will depend on its concentration and the solvent. Action Required: Measure the pH of your aqueous waste stream. If it falls within the regulated thresholds, it is a D002 hazardous waste.
Reactivity (D003)
- Normally unstable and readily undergoes violent change without detonating.- Reacts violently with water.- Forms potentially explosive mixtures with water.- When mixed with water, generates toxic gases, vapors, or fumes.- Is a cyanide or sulfide-bearing waste which, when exposed to pH conditions between 2 and 12.5, can generate toxic gases.- Is capable of detonation or explosive reaction.[7]
The Safety Data Sheet (SDS) for the similar compound 4-hydroxy-3,5-diisopropylbenzoic acid indicates it is stable under recommended conditions and incompatible with strong oxidizing agents, but does not suggest it meets the criteria for reactivity.[8] Barring unusual formulations, it is unlikely to be a D003 waste.
Toxicity (D004-D043)
If an extract from the waste, using the Toxicity Characteristic Leaching Procedure (TCLP), contains any of the 40 specified contaminants at a concentration equal to or greater than the regulatory limit.[6]
4-Hydroxy-3,5-dipropylbenzoic acid itself is not one of the 40 listed toxic contaminants. Therefore, waste consisting solely of this compound would not be a D004-D043 hazardous waste. However, if it is mixed with other chemicals or was used in a process involving heavy metals or listed solvents, the entire waste mixture must be evaluated.
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a logical path for managing 4-Hydroxy-3,5-dipropylbenzoic acid waste from the point of generation to final disposal.
Mastering the Safe Handling of 4-Hydroxy-3,5-dipropylbenzoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential, immedi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential, immediate safety and logistical information for the handling of 4-Hydroxy-3,5-dipropylbenzoic acid, a compound that, while valuable in research, presents notable hazards if managed improperly. As your dedicated partner in scientific advancement, we aim to provide value beyond the product itself, fostering a culture of safety and precision in the laboratory.
Hazard Assessment: Understanding the Risks of 4-Hydroxy-3,5-dipropylbenzoic Acid
Before any handling of 4-Hydroxy-3,5-dipropylbenzoic acid, a thorough understanding of its potential hazards is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
Skin Irritation: Causes skin irritation upon contact.[1]
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
These classifications necessitate a stringent adherence to safety protocols to prevent accidental exposure. A comprehensive risk assessment should be conducted before commencing any work, evaluating the specific procedures and quantities involved.[2][3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 4-Hydroxy-3,5-dipropylbenzoic acid. The following PPE is mandatory to minimize the risk of exposure:[4]
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.[6]
Protects against airborne particles and accidental splashes that can cause serious eye irritation.[1]
Skin Protection
Chemical-resistant gloves (e.g., nitrile, neoprene). A fully buttoned lab coat must be worn.[7]
Prevents skin contact, which can lead to irritation.[1] Gloves should be inspected for integrity before each use and removed promptly if contaminated.
Respiratory Protection
A NIOSH-approved respirator is recommended if there is a potential for dust formation or if working outside of a certified chemical fume hood.[8]
Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1]
Footwear
Closed-toe shoes are required at all times in the laboratory.
Adherence to a well-defined operational plan is crucial for the safe handling of 4-Hydroxy-3,5-dipropylbenzoic acid.
Preparation and Weighing
Designated Work Area: All handling of solid 4-Hydroxy-3,5-dipropylbenzoic acid should be conducted in a designated area, such as a certified chemical fume hood, to control dust and vapors.[9]
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and labeled receiving containers, are within the fume hood to minimize movement of the chemical.
Weighing: Carefully weigh the desired amount of the compound. Avoid generating dust by using gentle scooping motions. If a significant amount of dust is unavoidable, the use of a respirator is strongly advised.
Dissolution and Reaction Setup
Solvent Addition: When dissolving the solid, slowly add the solvent to the vessel containing the 4-Hydroxy-3,5-dipropylbenzoic acid. This helps to minimize the potential for splashing.
Mixing: Use a magnetic stirrer or gentle manual swirling to aid dissolution. Ensure the container is securely capped or covered during mixing to prevent the release of any aerosols.
Reaction Assembly: If the compound is to be used in a reaction, assemble the apparatus within the fume hood. Ensure all joints are properly sealed.
Emergency Preparedness: Spill Management Plan
Accidents can happen, and a well-rehearsed spill management plan is essential.
Small Spills (Contained within the fume hood)
Alert Personnel: Immediately notify others in the vicinity of the spill.
Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.
Containment: If the spill is a liquid, use an inert absorbent material like vermiculite or sand to contain it.[1] For a solid spill, gently cover it to prevent dust from becoming airborne.
Cleanup: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[1][10] Avoid creating dust. Moisten the spilled material with a small amount of water to aid in cleanup if necessary.[8]
Decontamination: Clean the spill area thoroughly with soap and water.[8][10]
Large Spills (Outside of a fume hood)
Evacuate: Immediately evacuate the area.
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
Restrict Access: Prevent entry to the affected area until it has been deemed safe by trained personnel.
Disposal Plan: Responsible Waste Management
Proper disposal of 4-Hydroxy-3,5-dipropylbenzoic acid and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection
Hazardous Waste: All unused 4-Hydroxy-3,5-dipropylbenzoic acid, as well as any materials contaminated with it (e.g., weigh boats, gloves, absorbent materials), must be treated as hazardous waste.[7][8]
Designated Container: Collect all hazardous waste in a clearly labeled, sealed, and chemically compatible container.[7][8] The label should include the chemical name and associated hazards.
Storage and Final Disposal
Temporary Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations.[8][11] Do not dispose of this chemical down the drain.[11]
Visual Workflow for Safe Handling
The following diagram outlines the key decision points and procedures for the safe handling of 4-Hydroxy-3,5-dipropylbenzoic acid from receipt to disposal.
Caption: Workflow for handling 4-Hydroxy-3,5-dipropylbenzoic acid.
By internalizing and consistently applying these procedures, you contribute to a safer and more productive research environment. Always consult your institution's specific chemical hygiene plan and safety protocols.
References
Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
Kemsafety. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]
Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]
Washington State University. (2024, June 27). Benzoic Acid Standard Operating Procedure. Retrieved from [Link]